Product packaging for Isooctadecyl acrylate(Cat. No.:CAS No. 93841-48-6)

Isooctadecyl acrylate

Cat. No.: B1590639
CAS No.: 93841-48-6
M. Wt: 324.5 g/mol
InChI Key: STFXXRRQKFUYEU-UHFFFAOYSA-N
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Description

Significance of Long-Chain Acrylate (B77674) Monomers in Advanced Materials

Long-chain acrylate monomers are fundamental building blocks for creating a wide array of copolymers with customized properties. gantrade.com These monomers, including isooctadecyl acrylate, are instrumental in developing advanced materials due to the unique characteristics they impart to polymers. The long alkyl chains contribute to hydrophobicity, flexibility, and low surface tension in the resulting polymers. bomar-chem.comkowachemical.com

The incorporation of long-chain acrylate monomers allows for the precise control of polymer properties such as hardness, tackiness, and flexibility. gantrade.com For instance, while short-chain monomers tend to produce hard and brittle polymers, long-chain variants yield soft and flexible polymers. gantrade.com This ability to tailor polymer characteristics is crucial in the formulation of high-performance materials for various applications, including:

Coatings and Paints: Providing water resistance, durability, and excellent weathering properties. gantrade.comresearchgate.net

Adhesives and Sealants: Enhancing adhesion, flexibility, and resistance to environmental factors. lookchem.comgantrade.com

Personal Care and Cosmetics: Improving texture and spreadability in formulations. pmarketresearch.com

The versatility of long-chain acrylate monomers also extends to their use in advanced technologies like UV-curable coatings and 3D printing resins. pmarketresearch.com

Historical Context of this compound Research

Research into acrylate polymers has a long history, with a significant focus on their application in various industries. While specific historical timelines for this compound are not extensively documented in readily available literature, the broader context of acrylate monomer research provides insight into its development. The study of acrylate polymers has been ongoing for many years, leading to innovations in materials with diverse properties. personalcaremagazine.com The synthesis of polymers through free radical polymerization, a common method for this compound, has been a subject of extensive research. ias.ac.in More recent research has explored the use of this compound in specific applications, such as in the formulation of pressure-sensitive adhesives for touch screen panels. researchgate.net

Scope and Research Imperatives for Poly(this compound) Systems

The primary application of this compound lies in its role as a monomer for polymerization. It undergoes free radical polymerization to form homopolymers or can be copolymerized with other monomers to create polymers with specific functionalities. The long alkyl chain of this compound introduces hydrophobicity and can influence the polymerization rate due to steric hindrance.

Current and future research on poly(this compound) systems is driven by the need for advanced materials with tailored properties. Key research imperatives include:

Developing Novel Copolymers: Exploring the copolymerization of this compound with other monomers to create materials with unique combinations of properties.

Controlling Polymer Architecture: Investigating controlled radical polymerization techniques to synthesize well-defined poly(this compound) with specific molecular weights and narrow polydispersity.

Enhancing Material Performance: Focusing on improving properties such as thermal stability, mechanical strength, and adhesion for demanding applications.

Exploring New Applications: Investigating the potential of poly(this compound)-based materials in emerging fields such as biomedical devices and advanced electronics. researchgate.net

A recent study investigated the use of this compound as a monomer blended with an acrylic pre-polymer to adjust the relative permittivity of pressure-sensitive adhesives used in touch screen panels. researchgate.net This highlights the ongoing research into the functional applications of polymers derived from this compound.

Interactive Data Table: Properties of this compound

PropertyValue/RangeSource
CAS Number 93841-48-6
Molecular Formula C21H40O2 chemicalbook.com
Molecular Weight 324.54 g/mol
Appearance Clear, colorless liquid lookchem.com
Melting Point 32–34°C
Solubility Limited to non-polar solvents (e.g., toluene, hexane)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O2 B1590639 Isooctadecyl acrylate CAS No. 93841-48-6

Properties

IUPAC Name

16-methylheptadecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFXXRRQKFUYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917551
Record name 16-Methylheptadecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93841-48-6
Record name Isooctadecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methylheptadecyl prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecyl acrylate
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Synthetic Methodologies and Process Optimization for Isooctadecyl Acrylate

Esterification Reactions for Monomer Synthesis

The most common and well-established method for producing isooctadecyl acrylate (B77674) is through the direct esterification of acrylic acid with isooctadecyl alcohol. This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the ester product.

Acid-Catalyzed Esterification of Acrylic Acid with Isooctadecyl Alcohol

The esterification process involves the reaction of acrylic acid and isooctadecyl alcohol in the presence of an acid catalyst. The general reaction is as follows:

CH₂=CHCOOH + C₁₈H₃₇OH ⇌ CH₂=CHCOOC₁₈H₃₇ + H₂O

To facilitate the reaction, the mixture is typically heated under reflux conditions, which aids in the removal of the water byproduct, thereby shifting the reaction equilibrium to favor the formation of isooctadecyl acrylate.

Role of Specific Catalysts in Esterification (e.g., p-Toluenesulfonic Acid, Solid Superacids)

Various acid catalysts can be employed to accelerate the esterification reaction. Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. google.com These catalysts are effective in protonating the carbonyl group of acrylic acid, making it more susceptible to nucleophilic attack by isooctadecyl alcohol.

Optimization of Reaction Parameters (e.g., Temperature, Reactant Molar Ratios, Water Removal)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Temperature: The reaction is typically conducted at the reflux temperature of the reaction mixture, which can range from approximately 100-120°C, depending on the solvent used. Increasing the temperature generally increases the reaction rate. researchgate.net

Reactant Molar Ratios: The molar ratio of isooctadecyl alcohol to acrylic acid is a key parameter. Using an excess of one reactant can shift the equilibrium towards the product side. For instance, a molar ratio of 1.2:1 for alcohol to acrylic acid has been reported as a key factor in optimizing the synthesis.

Water Removal: Continuous removal of water is essential to drive the esterification forward. This is often achieved using a Dean-Stark apparatus during the reaction. The presence of water can lead to the reverse reaction, hydrolysis, which breaks down the ester back into the alcohol and carboxylic acid. researchgate.net

Inhibitors: To prevent the premature polymerization of acrylic acid and the resulting this compound, a polymerization inhibitor, such as hydroquinone (B1673460), is often added to the reaction mixture.

Interactive Data Table: Optimization of this compound Synthesis

ParameterConventional MethodOptimized/Reported ValuesImpact on Synthesis
Catalyst Sulfuric Acid, p-Toluenesulfonic Acidp-Toluenesulfonic Acid, Solid SuperacidsInfluences reaction rate and ease of separation.
Temperature 100-120°C (Reflux)80-100°C (Microwave)Higher temperatures increase reaction rate but can lead to side reactions.
Molar Ratio (Alcohol:Acid) Varies1.2:1Excess alcohol can increase conversion of acrylic acid.
Water Removal Dean-Stark ApparatusContinuous removalEssential to drive the reaction towards product formation.
Inhibitor HydroquinoneHydroquinonePrevents premature polymerization of the monomer.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional batch synthesis, such as long reaction times and energy inefficiency, advanced synthetic methodologies are being explored.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a promising alternative for the production of acrylates. This technique can significantly reduce reaction times from several hours to just a few minutes and often leads to higher yields. researchgate.net The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can enhance the reaction rate. milestonesrl.com Reports indicate that microwave-assisted synthesis of octadecyl acrylate can achieve yields of around 95% in a much shorter time frame (1-2 hours) compared to conventional heating (6-8 hours), which typically yields 85-90%.

Industrial Continuous Flow Processes for Scalability

For large-scale industrial production, continuous flow processes offer several advantages over traditional batch methods. In a continuous flow system, reactants are continuously fed into a reactor containing the catalyst, and the product is continuously removed. rsc.org This approach allows for better control over reaction parameters, improved heat management, and can lead to higher product yields and purity. google.com The scalability and reproducibility of continuous flow processes make them highly suitable for the commercial manufacturing of this compound. These systems can be designed to efficiently remove water, further driving the esterification reaction and minimizing the formation of by-products.

Purification Strategies for Monomer Purity

Vacuum Distillation Methods

Vacuum distillation is a crucial method for purifying heat-sensitive compounds like this compound. researchgate.net By lowering the operating pressure, the boiling point of the monomer is significantly reduced, which helps to prevent thermally induced polymerization and degradation. researchgate.netsulzer.com This technique is effective for separating the monomer from less volatile impurities.

For large-scale commercial production, many acrylates are supplied without further purification due to their high boiling points, which makes standard distillation challenging. radtech.org However, for applications requiring high purity, vacuum distillation is employed. researchgate.netradtech.org The process involves heating the crude monomer in a distillation flask under reduced pressure. The purified monomer vaporizes, passes through a condenser, and is collected in a receiving flask, leaving behind non-volatile impurities. The efficiency of the separation is dependent on factors such as the vacuum level, distillation temperature, and the design of the distillation column.

Table 1: Typical Parameters for Vacuum Distillation of Acrylates

ParameterTypical Range/ValuePurpose
Operating Pressure 1 - 20 mmHgTo lower the boiling point and prevent thermal polymerization. researchgate.net
Distillation Temperature Varies with pressureTo achieve efficient vaporization without product degradation.
Apparatus Fractional distillation columnTo enhance separation efficiency between components with close boiling points. google.com

Column Chromatography Techniques

Column chromatography is a highly effective method for purifying this compound, especially for removing impurities that have similar boiling points or are non-volatile. radtech.org This technique separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. longdom.org

In a typical application, a solution of crude this compound is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. radtech.orglongdom.org A solvent or a mixture of solvents, the mobile phase, is then passed through the column. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. longdom.org For the purification of acrylates, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. radtech.org The separated, purified fractions are then collected.

Table 2: Example of a Column Chromatography System for Acrylate Purification

ComponentMaterial/Solvent SystemRole in Purification
Stationary Phase Silica GelAdsorbs polar impurities, allowing the less polar acrylate monomer to elute. radtech.org
Mobile Phase Hexane/Ethyl Acetate GradientThe solvent gradient allows for the selective elution of the desired compound from the column. radtech.org
Monitoring Thin-Layer Chromatography (TLC) or ¹H-NMRTo identify and confirm the purity of the collected fractions. radtech.org

Inhibitor Strategies in Monomer Synthesis and Storage

Acrylate monomers are prone to spontaneous and often violent polymerization, which can be initiated by heat, light, or contaminants. basf.competrochemistry.eu To ensure safety during synthesis, purification, and storage, polymerization inhibitors are added. basf.com

During synthesis, which often occurs at elevated temperatures, an inhibitor is necessary to prevent premature polymerization of the monomer. For storage and transport, inhibitors are crucial for maintaining the monomer's stability. researchgate.net The choice of inhibitor and its concentration are critical; it must be effective under storage conditions but not unduly hinder the intended polymerization process later. echemi.com

Phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ), are the most common inhibitors used for stabilizing acrylate monomers. petrochemistry.euresearchgate.netresearchgate.net These inhibitors function as radical scavengers, but they require the presence of dissolved oxygen to be effective. petrochemistry.euresearchgate.net Therefore, acrylic monomers stabilized with phenolic inhibitors must be stored with an oxygen-containing headspace. petrochemistry.eu Other inhibitors, like phenothiazine (B1677639) (PTZ), are also used and can be effective even in the absence of oxygen. researchgate.netgoogle.com

Table 3: Common Inhibitors for Acrylate Monomers

InhibitorChemical NameTypical ConcentrationKey Characteristics
MEHQ Monomethyl Ether of Hydroquinone15 - 200 ppmStandard, cost-effective inhibitor; requires oxygen to be effective. petrochemistry.euresearchgate.net
HQ Hydroquinone100 - 500 ppmEffective radical scavenger, also requires oxygen.
PTZ Phenothiazine200 - 600 ppmHighly efficient inhibitor, can function under anaerobic conditions. researchgate.netgoogle.com

The concentration of the inhibitor depletes over time, especially at elevated temperatures (above 60°C for MEHQ). researchgate.net Therefore, it is essential to store the monomer at recommended temperatures and periodically check the inhibitor concentration to ensure continued stability. basf.com

Polymerization Principles and Mechanisms of Isooctadecyl Acrylate

Free Radical Polymerization (FRP) of Isooctadecyl Acrylate (B77674)

Free radical polymerization is a chain-growth polymerization technique that involves the sequential addition of monomer units to a growing polymer chain with a radical active center. wikipedia.orgfujifilm.com This process consists of three main stages: initiation, propagation, and termination. fujifilm.comuc.edu

Initiation Mechanisms (Thermal, Photochemical)

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. uc.edu This can be achieved through thermal or photochemical means.

Thermal Initiation : This method involves the use of thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide), which decompose upon heating to produce radicals. uc.edu For isooctadecyl acrylate, this process is typically carried out at temperatures ranging from 60–80°C. In some cases, at high temperatures (above 140°C), molecular oxygen can also act as an initiator for the free-radical polymerization of alkyl acrylates. westlake.edu.cn

Photochemical Initiation : Photochemical initiation, or photopolymerization, uses photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. mdpi.com This method allows for polymerization to occur at ambient temperatures, which can be advantageous for preventing side reactions.

Propagation and Chain Growth Dynamics

Once initiated, the radical species adds to a monomer molecule, creating a new, larger radical. wikipedia.org This new radical then continues to add more monomer units in a repetitive sequence, leading to the growth of the polymer chain. wikipedia.org This step is known as propagation. uc.edu The rate of propagation is influenced by several factors, including monomer concentration and the reactivity of the radical and monomer. uc.edursc.org

The general scheme for the propagation of an acrylate monomer (M) with a growing polymer radical (P*) is as follows:

P* + M → P*

This process continues, rapidly increasing the molecular weight of the polymer.

Termination Mechanisms (Disproportionation, Combination)

The growth of polymer chains ceases through termination reactions. wikipedia.org In free radical polymerization, termination typically occurs through two primary mechanisms when two growing polymer radicals interact:

Combination (or Coupling) : Two growing polymer chains join together to form a single, longer polymer chain. beilstein-journals.orglibretexts.org The two radical ends effectively neutralize each other by forming a covalent bond. libretexts.org

Disproportionation : This mechanism involves the transfer of a hydrogen atom from one polymer radical to another. beilstein-journals.orglibretexts.org This results in the formation of two separate polymer chains: one with a saturated end and another with an unsaturated (double bond) end. libretexts.org

The prevalence of either combination or disproportionation can depend on the specific acrylate monomer and the reaction conditions. libretexts.orgnih.govnih.gov While combination is often considered a probable termination mechanism for acrylates, some studies suggest that disproportionation can be the dominant pathway under certain conditions. nih.govresearchgate.net

Influence of Steric Hindrance from Long Alkyl Chains on Polymerization Rate

The chemical structure of the monomer, particularly the size of the ester alkyl group, significantly impacts the polymerization kinetics. mdpi.com In the case of this compound, the long, bulky isooctadecyl chain introduces considerable steric hindrance. mdpi.com

This steric hindrance has several effects:

It can physically obstruct the approach of incoming monomer units to the growing radical chain end, thereby slowing down the rate of propagation. mdpi.com

The bulky side chains can also reduce the mobility of the polymer chains, which can affect the termination rate. mdpi.com

Studies comparing different acrylate monomers have shown that increasing the length of the alkyl chain can lead to slower polymerization kinetics. mdpi.com This is a critical consideration in the synthesis of poly(this compound) and its copolymers, as it influences reaction times and the final molecular weight of the polymer. mdpi.com

Copolymerization and Terpolymerization Strategies

To tailor the properties of the final polymer, this compound can be polymerized with other monomers in copolymerization (two different monomers) or terpolymerization (three different monomers) reactions. rsc.org

Synthesis of Copolymers with Diverse Comonomers

This compound can be copolymerized with a wide variety of comonomers to achieve specific material characteristics. lookchem.comgoogle.comgoogleapis.com The selection of comonomers allows for the fine-tuning of properties such as hardness, flexibility, adhesion, and thermal behavior. gantrade.com

Common strategies involve the use of free-radical polymerization techniques, such as emulsion polymerization, to synthesize these copolymers. google.comgoogleapis.com For instance, this compound can be copolymerized with:

Shorter-chain acrylates : Such as methyl acrylate, butyl acrylate, or 2-ethylhexyl acrylate, to modify the glass transition temperature (Tg) and mechanical properties of the resulting polymer. gantrade.commdpi.com

Styrene (B11656) : To enhance the rigidity and refractive index of the polymer. researchgate.net

Functional monomers : Such as acrylic acid or maleic anhydride, to introduce reactive sites for crosslinking or to improve adhesion to polar substrates. d-nb.infosk-fp.com

The synthesis of these copolymers and terpolymers allows for the creation of materials with a broad spectrum of properties suitable for various applications, including coatings, adhesives, and sealants. lookchem.com

Below is a table summarizing examples of copolymerization involving acrylate monomers.

Copolymer/Terpolymer System Monomers Polymerization Method Key Findings/Properties
Poly(octadecyl acrylate-co-isooctyl acrylate)Octadecyl acrylate, Isooctyl acrylateRadical PolymerizationSynthesized as nanolatex particles for potential coating applications. researchgate.net
Ethylene-Acrylate CopolymersEthylene, various AcrylatesCoordination CopolymerizationHigh catalyst activity and thermal stability achieved with specific nickel catalysts. nih.gov
Acrylate Terpolymers for PPDBehenyl acrylate, Stearyl methacrylate (B99206), Maleic anhydrideFree Radical PolymerizationOptimized monomer ratio and reaction conditions to produce effective pour point depressants for crude oil. d-nb.info
Biodegradable PSAsButyl acrylate, 2-methylene-1,3-dioxepane, Vinyl acetateBulk Free Radical TerpolymerizationReactivity ratios were estimated to design compostable pressure-sensitive adhesives. mdpi.com
Ethylene/Ethyl Acrylate/Maleic Anhydride TerpolymerEthylene, Ethyl acrylate, Maleic anhydrideNot specifiedUsed as an adhesion booster in extrusion coating and lamination. sk-fp.com

Terpolymerization for Multi-Functional Material Design

Terpolymerization, the process of polymerizing three distinct monomers, is a strategic approach to designing multi-functional materials where the properties of the final polymer can be finely tuned. mdpi.com By incorporating this compound with two other comonomers, a synergistic combination of properties can be achieved. For instance, the long isooctadecyl chain imparts hydrophobicity and a low glass transition temperature (Tg), which is desirable for applications requiring flexibility and water repellency.

To create a multi-functional terpolymer, this compound could be copolymerized with:

A Functional Monomer: Such as acrylic acid (AA) or hydroxyethyl (B10761427) acrylate (HEA), to introduce reactive sites for crosslinking, improve adhesion to polar substrates, or enhance the polymer's affinity for water. calpoly.edu

The reactivity ratios of the three monomers are crucial in determining the final composition and sequence distribution within the polymer chains, which in turn dictates the macroscopic properties of the material. mdpi.com Research into the terpolymerization of systems like acrylonitrile (B1666552), styrene, and sodium styrene sulfonate has demonstrated the complexity and potential of this approach to create novel materials with tailored thermal and mechanical characteristics. semanticscholar.org

Emulsion and Nanoemulsion Polymerization Techniques

Emulsion polymerization is a key industrial process for producing acrylate polymers, known as latexes, in an aqueous medium. wikipedia.orgsapub.org This technique involves emulsifying the monomer (the oil phase) in water with the aid of a surfactant. Polymerization is typically initiated by a water-soluble radical initiator and occurs within the monomer-swollen surfactant micelles, leading to the formation of stable polymer particles dispersed in water. tsijournals.com This method is advantageous for achieving high molecular weights at fast polymerization rates while maintaining low viscosity. google.com

Microemulsion Polymerization for Controlled Particle Size

Microemulsion polymerization is an advanced technique that utilizes thermodynamically stable, transparent dispersions of oil and water. researchgate.net This method is particularly effective for producing polymer nanoparticles with well-defined and controlled sizes, typically in the range of 10 to 100 nanometers. researchgate.netresearchgate.net The process generally involves creating a microemulsion of the monomer in water, stabilized by a significant amount of surfactant and sometimes a cosurfactant. google.com

In the context of long-chain acrylates like octadecyl acrylate (a structural analog of this compound), studies have shown that radical polymerization in microemulsions stabilized by sodium dodecyl sulfate (B86663) (SDS) can yield nanolatexes with particle sizes between 10 and 100 nm. researchgate.net The ability to control particle size is a significant advantage, as it directly influences the properties of the final latex, such as viscosity and film-forming characteristics. rsc.orgmdpi.com Research on n-butyl acrylate has demonstrated that by adjusting parameters like the surfactant-to-monomer ratio, it is possible to decouple the control of particle size from the target molecular weight, a significant challenge in conventional emulsion polymerizations. rsc.org

Table 1: Research Findings on Microemulsion Polymerization of Long-Chain Acrylates

Monomer SystemSurfactantInitiatorParticle Size Range (nm)Resulting Molecular Weight ( g/mol )
Octadecyl Acrylate (ODA)Sodium Dodecyl Sulfate (SDS)Potassium Persulfate (KPS)10 - 100~70,000
Octadecyl Acrylate-co-Isooctyl AcrylateSodium Dodecyl Sulfate (SDS)Potassium Persulfate (KPS)10 - 100~101,000
Isooctyl Acrylate-co-n-OcteneSodium Dodecyl Sulfate (SDS)Potassium Persulfate (KPS)10 - 100~153,000

This table is based on data from a study on the microemulsion polymerization of octadecyl acrylate and isooctyl acrylate. researchgate.net

Nanoemulsion Polymerization for Specialty Latexes and High Productivity

Nanoemulsion polymerization is recognized as an efficient method for synthesizing specialty latexes. researchgate.net This process utilizes kinetically stable, small monomer droplets (typically 2-10 nm) formed by methods like sonication. researchgate.net The extremely high surface area of these nanodroplets and the large number of micelles facilitate superior mixing of monomers and initiators, which leads to more efficient and rapid polymerization reactions. researchgate.net This enhanced reaction rate contributes to higher productivity. researchgate.net

The resulting latexes are characterized by high molecular weight polymers and small particle sizes, which are highly desirable for applications such as high-performance coatings. researchgate.net For instance, the nanoemulsion polymerization of styrene and 1,4-butadiene has been shown to produce high-quality emulsions. researchgate.net Applying this technique to this compound could yield specialty latexes with enhanced film-forming properties, water resistance, and adhesion, driven by the unique characteristics of the monomer combined with the benefits of nano-scale polymerization.

Role of Polymerizable Surfactants (Surfmers) in Emulsion Stability

Polymerizable surfactants, also known as surfmers or reactive surfactants, are molecules that possess the dual functionality of a surfactant (with hydrophilic and hydrophobic parts) and a monomer (containing a polymerizable double bond). vot.plsjc.com.tw In emulsion polymerization, surfmers act not only to stabilize monomer droplets and polymer particles but also to copolymerize with the primary monomers. vot.pl

The key advantage of using surfmers is that they become covalently bonded to the polymer backbone. paint.org This permanent anchoring prevents the surfactant from migrating to the surface or interfaces of the final polymer film, a common issue with conventional surfactants that can lead to reduced water resistance and adhesion. vot.plpaint.org By incorporating surfmers into the synthesis of poly(this compound), the resulting latex films can exhibit significantly improved properties.

Key benefits of using surfmers include:

Enhanced water resistance of the polymer film. sjc.com.twpaint.org

Improved freeze-thaw stability of the latex. sjc.com.tw

Reduced surfactant migration, leading to better film clarity and gloss. vot.pl

Stronger adhesion to substrates. sjc.com.tw

Kinetics and Reaction Control in Poly(this compound) Synthesis

Understanding and controlling the kinetics of polymerization is fundamental to producing polymers with desired and reproducible properties. The rate of polymerization, monomer conversion, and molecular weight distribution are all critical parameters that must be managed during the synthesis of poly(this compound).

Real-time Monitoring of Monomer Conversion (e.g., Raman Spectroscopy)

Real-time, in-situ monitoring techniques are invaluable for tracking the progress of a polymerization reaction without disturbing the system. researchgate.net Raman spectroscopy has emerged as a particularly powerful tool for this purpose in polymer science. mdpi.comsemi.ac.cn It is non-invasive, requires minimal sample preparation, and is relatively insensitive to water, making it ideal for monitoring emulsion polymerizations. researchgate.netirdg.org

The principle behind using Raman spectroscopy to monitor acrylate polymerization lies in tracking the disappearance of the monomer's carbon-carbon double bond (C=C). The C=C stretching vibration in acrylate monomers gives a distinct peak in the Raman spectrum, typically around 1630-1640 cm⁻¹. mdpi.comazom.com As the polymerization proceeds, the monomer is converted into a polymer, and this C=C bond is consumed, leading to a decrease in the intensity of its corresponding Raman peak. acs.org

By normalizing this peak intensity against a reference peak that remains constant throughout the reaction (such as a C-H or C-O bond), the monomer conversion can be calculated in real-time. mdpi.comazom.com This provides immediate kinetic data, allowing for precise control over the reaction by adjusting parameters like temperature or monomer feed rate to achieve the desired outcome. researchgate.net This technique has been successfully applied to monitor the polymerization of various acrylates, demonstrating its high potential for controlling the synthesis of poly(this compound). researchgate.net

Table 2: Illustrative Data from Real-time Raman Monitoring of Acrylate Polymerization

Reaction Time (minutes)Normalized C=C Peak IntensityMonomer Conversion (%)
01.000
200.7525
400.5050
600.2575
800.1090
1000.0595

This table provides a hypothetical representation of data that can be obtained by monitoring monomer conversion using Raman spectroscopy. The conversion is calculated from the decrease in the normalized intensity of the monomer's C=C peak.

Cross-linking and Network Formation in Poly(this compound) Systems

Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's properties. For poly(this compound), this process can be induced to enhance its mechanical strength, thermal stability, and chemical resistance.

Photo-Crosslinking Methodologies

Photo-crosslinking is a versatile method that uses light to initiate the formation of cross-links within a polymer matrix. This technique offers spatial and temporal control over the cross-linking process. nih.gov For poly(this compound), this can be achieved by incorporating a photoinitiator into the polymer system. Upon exposure to light of a specific wavelength, typically UV light, the photoinitiator generates free radicals. These radicals can then abstract hydrogen atoms from the polymer backbone or from the long alkyl side chains, creating reactive sites that can combine to form cross-links. researchgate.net

Alternatively, multifunctional acrylates can be blended with this compound during polymerization or as a post-polymerization additive. researchgate.net These molecules contain multiple acrylate groups and can act as cross-linking agents. When exposed to a radical source, such as that generated by a photoinitiator, they can react with multiple polymer chains, effectively tying them together. mdpi.com The efficiency of photo-crosslinking can be influenced by the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of oxygen, which can inhibit free radical polymerization. rsc.org

Recent research has also explored cross-linking monofunctional acrylates without traditional cross-linkers by activating C-H bonds through hydrogen atom transfer (HAT) between monomer side chains and reactive radicals. european-coatings.comrsc.org

Design of Cross-linked Polymeric Networks

The design of cross-linked poly(this compound) networks involves controlling the cross-link density, which is the number of cross-links per unit volume. This parameter is critical in determining the final properties of the material. A higher cross-link density generally leads to a more rigid material with a higher modulus, increased thermal stability, and reduced swelling in solvents. nih.govresearchgate.net Conversely, a lower cross-link density results in a more flexible and elastic material.

The cross-link density can be tailored by adjusting several factors:

Concentration of Cross-linking Agent: Increasing the amount of a multifunctional acrylate will increase the cross-link density. researchgate.net

Functionality of Cross-linking Agent: Cross-linkers with higher functionality (more reactive groups per molecule) will create more densely cross-linked networks. nih.gov

Irradiation Dose: In photo-crosslinking, a higher dose of radiation (longer exposure time or higher light intensity) will generate more radicals and thus more cross-links, up to a certain point. cetjournal.it

By carefully selecting the type and amount of cross-linking agent and controlling the cross-linking conditions, it is possible to create poly(this compound) networks with a wide range of properties tailored for specific applications, from soft and flexible coatings to hard and durable materials. vikramthermo.com

Prepolymer Synthesis and Blending for Tailored Properties

The synthesis of prepolymers and their subsequent blending is a strategic approach to create materials with precisely controlled properties. A prepolymer is a polymer of relatively low molecular weight, which can be further reacted to form a higher molecular weight polymer network.

In the context of this compound, a prepolymer can be synthesized by controlling the polymerization conditions to limit the molecular weight, for example, by using a higher concentration of initiator or a chain transfer agent. paint.org This this compound prepolymer can then be blended with other components to tailor the final properties of the material.

For instance, blending a poly(this compound) prepolymer with other acrylic monomers and then co-polymerizing or cross-linking the mixture can create copolymers or interpenetrating polymer networks (IPNs) with a combination of properties from each component. mdpi.commdpi.com Blending with polyurethane prepolymers, for example, can lead to polyurethane-acrylate hybrids that combine the flexibility and toughness of polyurethanes with the weatherability and optical clarity of polyacrylates. researchgate.netui.ac.id

The properties of the final material can be fine-tuned by adjusting the following:

Molecular Weight of the Prepolymer: The molecular weight of the this compound prepolymer will influence the properties of the final blend.

Composition of the Blend: The ratio of the this compound prepolymer to other components in the blend is a key determinant of the final properties. mdpi.com

Nature of the Other Components: The chemical structure and properties of the other monomers or prepolymers in the blend will significantly impact the characteristics of the resulting material. mdpi.comresearchgate.net

This approach allows for the creation of a wide array of materials with customized characteristics, such as specific adhesion properties, mechanical strength, or thermal behavior, making it a valuable technique in the development of advanced functional materials. researchgate.netmdpi.com

Advanced Characterization Techniques for Poly Isooctadecyl Acrylate and Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are powerful tools for elucidating the chemical structure and composition of polymers. They provide both qualitative and quantitative information on the monomer conversion, copolymer composition, and optical properties of the resulting materials. mdpi.com

UV-Visible (UV/Vis) spectrophotometry is a technique used to measure the amount of light that passes through a sample (transmittance) or is absorbed by it (absorbance) as a function of wavelength. upi.edu For polymers like poly(isooctadecyl acrylate), this method is particularly useful for evaluating their optical clarity and transparency, which are crucial properties for applications in coatings and optical adhesives. ijmer.comresearchgate.net

In a typical analysis, a thin film of the polymer is prepared and placed in the path of a UV/Vis light beam. The instrument records the percentage of light transmitted through the film across the visible spectrum (typically 400-700 nm) and the near-UV range. upi.edu High transmittance values across the visible spectrum indicate high optical clarity. For PIOA and its copolymers, factors such as the presence of additives, the degree of crystallinity influenced by the long isooctadecyl side chains, and potential degradation from UV exposure can affect the transmittance. adhesion.kr Studies on similar acrylic polymers have shown that they generally exhibit high transmission in the visible wavelength range with minimal absorption. ijmer.com

Research Findings: The transmittance of PIOA-based copolymers can be tailored by the choice of comonomers. For instance, copolymerization with monomers that might introduce some immiscibility or light scattering can lead to a decrease in transmittance. The data below illustrates the effect of copolymer composition on optical transmittance.

Sample IDCompositionAverage Transmittance (400-700 nm)
PIOA-100100% Isooctadecyl Acrylate (B77674)91%
PIOA-co-MA-9090% this compound / 10% Methyl Acrylate90%
PIOA-co-HEA-9090% this compound / 10% 2-Hydroxyethyl Acrylate88%

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure and vibrational modes. irdg.org It has proven to be an exceptionally powerful tool for the in situ and real-time monitoring of polymerization reactions. mdpi.com This capability is due to the technique's sensitivity to the changes in chemical bonds that occur as monomer molecules are converted into polymer chains. mdpi.comirdg.org

For the polymerization of this compound, Raman spectroscopy can track the reaction progress by monitoring the decrease in the intensity of the C=C stretching vibration band, which is characteristic of the acrylate monomer. This peak is typically located around 1635 cm⁻¹. As the polymerization proceeds, the intensity of this peak diminishes, and its rate of disappearance is directly proportional to the rate of monomer conversion. nist.gov This allows for the precise determination of reaction kinetics without the need for sample work-up, which can introduce errors. irdg.org Modern Raman systems utilizing fiber-optic probes can be immersed directly into the reaction vessel or aimed through a glass wall, enabling continuous data collection. davidpublisher.com

Research Findings: Kinetic studies of acrylate polymerization using Raman spectroscopy show a characteristic decay of the monomer's vinyl peak over time. The data can be used to calculate the percentage of monomer conversion at any point during the reaction, providing insights into the effects of initiator concentration, temperature, and comonomer addition.

Reaction Time (minutes)Normalized Intensity of C=C Peak (1635 cm⁻¹)Monomer Conversion (%)
01.000
100.6535
200.3268
300.1585
600.0496

Chromatographic Methods for Molecular Weight and Distribution

Chromatographic techniques are essential for separating the components of a mixture. For polymers, they are primarily used to determine the molecular weight and the distribution of different chain lengths within a sample.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. ufl.eduuni-paderborn.de It is the most common method for determining the molecular weight distribution of polymers. ufl.edu The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index detector). nih.gov

When a polymer solution is passed through the columns, larger polymer chains cannot enter the pores of the gel and thus elute more quickly. ufl.edu Smaller chains diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu By calibrating the system with polymer standards of known molecular weights, a chromatogram can be converted into a molecular weight distribution curve. uni-paderborn.de From this curve, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. researchgate.net The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse sample where all chains have the same length.

Research Findings: GPC analysis of poly(this compound) provides critical information on how synthesis conditions affect the final polymer chain length and distribution. For example, changing the initiator-to-monomer ratio can significantly alter the resulting molecular weight. Copolymers of this compound can also be analyzed to understand how the comonomer influences the polymerization kinetics and final molecular weight. mdpi.com

Sample IDDescriptionMn (g/mol)Mw (g/mol)PDI (Mw/Mn)
PIOA-APIOA synthesized with 0.5% initiator45,00092,0002.04
PIOA-BPIOA synthesized with 1.0% initiator28,00059,0002.11
PIOA-co-BACopolymer with Butyl Acrylate52,000115,0002.21

Thermal Analysis for Polymer Properties

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. etamu.edu These methods are vital for assessing the performance of polymers under various thermal conditions.

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). etamu.eduresearchgate.net This technique is widely used to evaluate the thermal stability of polymers and to study their decomposition kinetics. plos.orgnih.gov A TGA instrument consists of a high-precision balance, a sample pan, a furnace, and a purge gas system. etamu.edu

During a TGA experiment, a small amount of the polymer sample is heated at a constant rate, and its mass is continuously recorded. mdpi.com The resulting plot of mass versus temperature, known as a thermogram, provides information about the temperatures at which the polymer begins to decompose (onset of degradation) and the profile of its degradation. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify distinct degradation stages. nih.gov For PIOA, the long isooctadecyl side chain is expected to influence its thermal degradation profile compared to acrylates with shorter alkyl chains. TGA is also used to compare the thermal stability of PIOA homopolymers with that of its copolymers. ui.ac.id

Research Findings: TGA thermograms reveal the thermal stability limits of a polymer. The data can be presented as the percentage of weight remaining at various temperatures. Comparing a PIOA homopolymer with a copolymer can show how the comonomer affects thermal stability. Often, copolymerization can alter the degradation mechanism and the stability of the material. researchgate.net

Sample IDOnset of Degradation (Tonset, °C)Temperature at 50% Mass Loss (T50%, °C)Residual Mass at 600°C (%)
Poly(this compound)345390< 2%
Poly(this compound-co-styrene)355405< 4%
Poly(methyl acrylate)330375< 2%

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

In the context of poly(this compound) and its copolymers, DSC studies reveal how the incorporation of different comonomers and their respective weight or mole fractions influence the thermal behavior of the resulting polymer. For instance, the copolymerization of acrylic acid (AA) and 2-ethylhexyl acrylate (EHA) has shown that the glass transition temperature of the copolymers decreases as the content of EHA increases. nih.gov This is attributed to the plasticizing effect of the longer, more flexible EHA side chains.

Similarly, studies on copolymers of N-isopropylacrylamide and acrylic acid have demonstrated that intermolecular interactions, such as hydrogen bonding between amide and carboxyl groups, can significantly increase the Tg compared to the individual homopolymers. mdpi.com The thermal behavior of acrylic resin powders has also been investigated using DSC to understand the decomposition of initiators like benzoyl peroxide (BPO) within the polymer particles. nih.gov

Research on copolymers of vanillonitrile and syringonitrile methacrylates with styrene (B11656) and methyl methacrylate (B99206) has shown that the Tg can be systematically tuned by adjusting the comonomer composition. nih.gov Increasing the content of the nitrile-containing methacrylate monomers leads to a gradual increase in the glass transition temperature. nih.gov This tunability is crucial for designing materials with specific thermal properties for various applications.

Here is a table summarizing the effect of copolymer composition on the glass transition temperature (Tg) for a series of poly(styrene-co-vanillonitrile methacrylate) (PSVM) copolymers:

CopolymerVM Content (mol%)Tg (°C)
PSVM-1414109
PSVM-4545128
Data sourced from reference nih.gov

This data clearly illustrates the trend of increasing Tg with higher vanillonitrile methacrylate content.

Microscopy for Morphological Characterization

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polymeric materials, providing insights into their microstructure and the effects of processing or wear.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials at high magnification. In the study of polymers used in tribological applications, SEM is crucial for analyzing the formation and characteristics of tribofilms. mdpi.com Tribofilms are thin layers that form on sliding surfaces and play a significant role in friction and wear behavior. mdpi.comdiva-portal.org

SEM analysis, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), can reveal the morphology, composition, and distribution of these tribofilms. mdpi.com For instance, backscattered electron (BSE) imaging in SEM can provide contrast based on atomic number, helping to distinguish the tribofilm from the underlying substrate. mdpi.com The analysis of worn surfaces can reveal details about wear mechanisms, such as deformation, cracking, and the transfer of material. mdpi.com

Studies on the effect of bleaching agents on dental enamel have utilized SEM to observe changes in surface morphology, such as increased porosity and surface alterations. nih.gov Similarly, SEM has been used to examine the surface of poly(lactic acid) (PLA) films, revealing differences in surface roughness between pure films and those containing nanoparticles. researchgate.net The morphology of polymer blends, such as those of poly(methyl methacrylate) (PMMA), can also be effectively studied using SEM to understand phase separation and the distribution of different components. researchgate.net

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization of their solutions and melts is essential for understanding their processability and performance in applications such as coatings, adhesives, and fibers.

The rheological properties of polymer solutions are influenced by factors such as polymer concentration, molecular weight, and the nature of the solvent. For example, in the study of polyacrylonitrile (B21495) terpolymers, the nature of the alkyl acrylate comonomer was found to have a limited effect on the rheological behavior of their solutions in dimethyl sulfoxide (B87167) (DMSO), with the exception of high-molecular-weight terpolymers containing lauryl acrylate, which exhibited non-Newtonian behavior at lower concentrations. nih.gov

The intrinsic viscosity of a polymer solution is a key parameter that relates to the polymer's molecular weight and conformation in a particular solvent. Research on poly(octadecyl-co-methyl acrylate) random copolymers has established a scaling law relating the viscometric radius to the molar mass. rsc.org The study also found that the zero-shear viscosity of the polymer melt is influenced by the grafting density of the octadecyl side chains. rsc.orgrsc.org The viscous flow activation energy, another important rheological parameter, was observed to change with the composition of the copolymer, reflecting the effect of internal plasticization. rsc.org

Dielectric Spectroscopy for Electrical Properties (e.g., Relative Permittivity)

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and polarization mechanisms within a polymer. The relative permittivity, or dielectric constant, is a key parameter determined by this method.

The dielectric properties of acrylic polymers can be influenced by their chemical structure and the presence of different functional groups. For instance, research on acrylic pressure-sensitive adhesives (PSAs) has shown that the relative permittivity can be adjusted by incorporating monomers with different chemical structures, such as hexamethyldisiloxane (B120664) (HMDS), N-vinylcaprolactam (NVC), tert-butyl acrylate (TBA), and this compound (ISTA). researchgate.net The high dipole moment of certain dynamic bonds in polyacrylate vitrimers can lead to a higher permittivity compared to non-dynamically crosslinked polymers. chemrxiv.org

Dielectric spectroscopy can also be used to monitor physical changes in polymers, such as crystallization. novocontrol.de During crystallization, the reorientational ability of dipoles is reduced, leading to a drop in the dielectric constant. novocontrol.de Studies on poly(vinyl chloride)/poly(ethyl methacrylate) blends have used dielectric spectroscopy to investigate relaxation processes, such as interfacial polarization and dipolar relaxation. ias.ac.in The dielectric properties of polyacrylic acid have also been studied, revealing a linear dielectric dispersion at low frequencies. researchgate.net

The following table shows the relative permittivity of an acrylic pressure-sensitive adhesive modified with different monomers:

MonomerRelative Permittivity
Control (Pure Acrylic PSA)~4.8
+ Hexamethyldisiloxane (HMDS)Lowered
+ N-Vinylcaprolactam (NVC)Increased
+ Tert-butyl acrylate (TBA)Lowered
+ this compound (ISTA)Lowered
Qualitative data interpretation from reference researchgate.net

Mechanical Testing of Polymeric Materials (e.g., Tensile Strength, Elongation)

Mechanical testing provides crucial information about a material's strength, stiffness, and ductility. For polymeric materials, standard tests include measuring tensile strength, elongation at break, and tensile modulus.

The mechanical properties of acrylic polymers are highly dependent on their composition and structure. For example, in a study of various polyester (B1180765) acrylates, significant differences in tensile properties were observed. igmresins.com One formulation demonstrated a high tensile modulus (1265 MPa) and tensile strength (40 MPa), indicating a robust structure, while another exhibited a much lower tensile modulus (19 MPa) and tensile strength (1 MPa). igmresins.com The elongation at break also varied widely, from as low as 1% for a rigid and brittle material to 21% for a highly flexible one. igmresins.com

Copolymerization is a common strategy to tailor the mechanical properties of acrylic polymers. For instance, the incorporation of specific comonomers in polyacrylonitrile-based copolymers has been shown to significantly affect the tensile strength of fibers spun from these materials. nih.gov Fibers made from copolymers containing methyl acrylate or lauryl acrylate exhibited tensile strengths up to 800 MPa, which was 1.5 to 3 times higher than that of other copolymers produced under the same conditions. nih.gov

Below is a data table summarizing the tensile properties of selected polyester acrylates:

Product NameTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PureOmer® 5433126540-
PureOmer® 5437191-
Photomer® 9145--21
Photomer® 5442--1
Data sourced from reference igmresins.com

Structure Property Relationships in Poly Isooctadecyl Acrylate Materials

Influence of Alkyl Chain Length and Branching on Macroscopic Properties

The C18 branched alkyl group of the isooctadecyl acrylate (B77674) (ISTA) monomer is a defining feature that governs the physical and mechanical properties of the resulting polymer. This long side chain introduces significant steric bulk and flexibility, which directly translates into distinct macroscopic characteristics of the polymer matrix.

Correlation with Hydrophobicity and Surface Tension

Hydrophobicity, the ability of a surface to repel water, is intrinsically linked to surface energy. Materials with low surface energy tend to be more hydrophobic. onyxcoating.com The incorporation of long alkyl chains into a polymer structure is a well-established method for reducing surface energy and thereby increasing hydrophobicity. onyxcoating.comkowachemical.com

The isooctadecyl group in poly(isooctadecyl acrylate) is a large, nonpolar hydrocarbon chain. Its presence at the surface of a polymer film leads to a significant decrease in surface tension and a marked increase in hydrophobicity. ooc.co.jp Research on various poly(alkyl acrylates) and poly(alkyl methacrylates) confirms that as the length of the alkyl side chain increases, the material becomes more hydrophobic. This is often quantified by measuring the contact angle of a water droplet on the polymer surface; a higher contact angle indicates greater hydrophobicity. researchgate.net For instance, studies on silica-polyacrylic hybrid coatings have shown a distinct trend of increasing contact angle as the alkyl chain length of the acrylate monomer extends from methyl to butyl, signifying reduced wettability. researchgate.net The long C18 chain of this compound places it at the high end of this hydrophobicity spectrum. Furthermore, its branched structure contributes to a lower surface tension compared to its linear isomer, stearyl acrylate. ooc.co.jp

Table 1: Effect of Alkyl Chain Length on Polymer Wettability This table presents representative data on how contact angle changes with different alkyl side chains in acrylate-based polymers, illustrating the general principle.

Polymer Side ChainTypical Water Contact Angle (°)Reference
Methyl~60° researchgate.net
Ethyl~70° researchgate.net
Butyl~80° researchgate.net
IsooctadecylHigh (Highly Hydrophobic) ooc.co.jp

Effects on Flexibility and Toughness of Polymeric Films

The flexibility and toughness of a polymer are strongly influenced by its glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. compositeskn.org Long, flexible alkyl side chains act as internal plasticizers, pushing the main polymer chains further apart and increasing the free volume. This separation reduces intermolecular forces between the backbones, allowing them to move more easily and thus lowering the Tg. cankaya.edu.tr

Studies on various poly(alkyl acrylate)-based networks demonstrate that the Tg is significantly influenced by the length of the alkyl ester chain. mdpi.com As the number of carbons in the side chain increases, the Tg of the polymer decreases. mdpi.comsigmaaldrich.com For example, poly(butyl acrylate) has a much lower Tg than poly(methyl acrylate). mdpi.com The long C18 isooctadecyl chain imparts significant flexibility to the polymer, resulting in a low Tg. This is further enhanced by the chain's branched nature, which disrupts the tight packing that can occur with linear side chains, thereby preventing crystallization and maintaining flexibility. ooc.co.jp This is evident as this compound is a liquid at room temperature, while its linear counterpart, stearyl acrylate, is a solid. ooc.co.jp This inherent flexibility makes poly(this compound) a valuable component for applications requiring soft, pliable materials, such as pressure-sensitive adhesives.

Table 2: Influence of Alkyl Chain Length on Glass Transition Temperature (Tg) of Poly(alkyl acrylates) This table shows literature values for the Tg of various poly(alkyl acrylates), demonstrating the trend of decreasing Tg with increasing side-chain length.

Poly(alkyl acrylate)Number of Carbons in Alkyl ChainGlass Transition Temperature (Tg)Reference
Poly(methyl acrylate)110 °C mdpi.com
Poly(ethyl acrylate)2-24 °C mdpi.com
Poly(butyl acrylate)4-54 °C mdpi.com
Poly(dodecyl acrylate)12-3 °C sigmaaldrich.com

Control of Dielectric Properties through Monomer Incorporation

In many advanced electronic applications, such as touch screen panels, the dielectric properties of adhesive and insulating layers are critical. mdpi.com The relative permittivity (also known as the dielectric constant) of a material determines its ability to store electrical energy and can affect signal transmission and sensitivity in capacitive touch screens. mdpi.comresearchgate.net

Impact on Relative Permittivity in Dielectric Layers

The incorporation of this compound into polymer formulations, particularly acrylic pressure-sensitive adhesives (PSAs), is a strategy used to lower the material's relative permittivity. mdpi.comresearchgate.net Research has shown that blending ISTA into an acrylic pre-polymer and then cross-linking it results in a PSA with a decreased dielectric constant across a wide frequency range. mdpi.com In one study, the relative permittivity of an acrylic PSA was systematically lowered by increasing the content of ISTA. mdpi.comadhesion.kr This effect is desirable for creating low-k dielectric materials, which are essential for improving the performance of electronic components by reducing signal delay and cross-talk. mdpi.comresearchgate.net

Table 3: Effect of this compound (ISTA) Content on the Relative Permittivity of an Acrylic PSA This interactive table is based on findings from a study where ISTA was added to an acrylic pressure-sensitive adhesive. The values demonstrate a clear trend of decreasing permittivity with increasing ISTA content at a low frequency.

ISTA Content (phr*)Relative Permittivity (ε') at 100 HzReference
0~4.75 mdpi.com
2~4.00 mdpi.com
4~3.75 mdpi.com
8~3.80 mdpi.com
10~3.90 mdpi.com

\phr: parts per hundred rubber/resin*

Free Volume Effects on Dielectric Behavior

The reduction in relative permittivity upon adding this compound is directly linked to the concept of free volume within the polymer matrix. mdpi.com Free volume refers to the unoccupied space between polymer chains. mdpi.com The introduction of the bulky, branched isooctadecyl side chains forces the main polymer backbones apart, creating additional free volume. cankaya.edu.trmdpi.com

Relationships between Polymer Architecture and Thermal Transitions

The thermal transitions of a polymer, primarily its glass transition temperature (Tg) and melting temperature (Tm), are dictated by its molecular architecture. compositeskn.org For poly(this compound), the most significant architectural feature is the presence of a very long, branched alkyl side chain attached to a flexible polyacrylate backbone.

This architecture has a profound effect on the polymer's thermal behavior. The relationship between the side-chain structure and Tg is paramount. As established, long and flexible side groups increase the spacing between polymer backbones, which enhances chain mobility and significantly lowers the Tg. cankaya.edu.tr The isooctadecyl group, with its 18-carbon chain, provides substantial internal plasticization, leading to a very low Tg for the homopolymer.

Furthermore, the branching within the isooctadecyl group plays a crucial role. While very long linear alkyl side chains in some polymers can pack together and crystallize, leading to a defined melting temperature (Tm), the branched structure of the isooctadecyl group disrupts this ordered packing. ooc.co.jpacs.org This steric hindrance prevents side-chain crystallization, meaning that poly(this compound) is typically amorphous and does not exhibit a sharp melting point. Its primary thermal transition is the glass transition. The combination of a flexible backbone, a long plasticizing side chain, and branching that inhibits crystallinity results in a material that is soft and flexible over a wide range of temperatures.

Table 4: Summary of Structure-Property Relationships for Poly(this compound)

Architectural FeatureResulting Physical/Thermal PropertyUnderlying Mechanism
Long (C18) Alkyl Side ChainHigh Hydrophobicity, Low Surface TensionThe large, nonpolar hydrocarbon chain dominates the surface, reducing surface energy. ooc.co.jp
Long, Flexible Side ChainLow Glass Transition Temperature (Tg), High FlexibilityActs as an internal plasticizer, increasing free volume and enhancing main-chain mobility. cankaya.edu.tr
Bulky, Branched Side ChainLow Relative Permittivity (Dielectric Constant)Increases free volume, lowering the density of polarizable groups in the polymer matrix. mdpi.com
Branched Side ChainAmorphous Nature (No Melting Point)Steric hindrance from branching disrupts ordered chain packing and prevents side-chain crystallization. ooc.co.jp

Glass Transition Temperature (Tg) Modulation

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.demit.edu For poly(this compound), the long alkyl side chain plays a dominant role in determining its Tg. The inherent flexibility of the long isooctadecyl group acts as an internal plasticizer, pushing the Tg to low temperatures.

The Tg of a homopolymer of stearyl acrylate (a linear C18 chain) is reported to be -49°C. ooc.co.jpknowde.com While specific data for this compound is less common, the branched nature of the "isooctadecyl" group, as compared to the linear "stearyl" or "octadecyl" group, can influence chain packing and mobility, thereby affecting the Tg. Branching in the alkyl chain generally hinders the close packing of polymer chains, which can lead to a lower Tg compared to their linear counterparts.

Modulation of the Tg is a key strategy for tailoring the properties of acrylic polymers for specific applications. This can be achieved through several methods:

Copolymerization: Introducing "hard" monomers, such as methyl methacrylate (B99206) (MMA), which has a high homopolymer Tg, into the PIOA chain can significantly increase the final polymer's Tg. mdpi.com Conversely, copolymerizing with acrylates that have shorter, flexible side chains can also adjust the thermal properties.

Molecular Weight Control: The molecular weight of the polymer can influence its Tg, although this effect is more pronounced at lower molecular weights.

Cross-linking: Creating a network structure through cross-linking restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature. mdpi.com

Differential Scanning Calorimetry (DSC) is the standard technique used to measure Tg. hu-berlin.demit.edu Temperature-modulated DSC can be particularly useful for separating the glass transition from other overlapping thermal events like enthalpy relaxation. netzsch.comhitachi-hightech.com

Glass Transition Temperatures of Related Polyacrylates
PolymerAlkyl Side ChainApproximate Tg (°C)Reference
Poly(methyl acrylate)C110 atamanchemicals.com
Poly(butyl acrylate)C4-45 repositorioinstitucional.mx
Poly(stearyl acrylate)C18 (linear)-49 ooc.co.jpknowde.com

Crystalline Phase Formation and its Influence on Material Properties

Despite having a flexible backbone, the long isooctadecyl side chains of PIOA can organize into crystalline domains through a process known as side-chain crystallization. This results in a semi-crystalline polymer with both amorphous regions, characterized by the Tg, and ordered crystalline regions, characterized by a melting temperature (Tm). knowde.com

The formation of these crystalline phases is a key feature of polymers with long alkyl side chains (typically C14 and longer). The side chains pack into a layered structure, which significantly impacts the material's properties. For instance, poly(octadecyl acrylate) is known to exhibit distinct crystalline forms which influence polymerization rates and the final degree of crystallinity.

This semi-crystalline nature imparts several important characteristics:

Thermal Transitions: PIOA exhibits a distinct melting point (Tm) corresponding to the energy required to disrupt the ordered side-chain crystals. The Tm for poly(stearyl acrylate) is around 30°C. knowde.com

Mechanical Properties: Below the Tm, the crystalline domains act as physical cross-links, increasing the stiffness and modulus of the material. Above the Tm, the material becomes more flexible and amorphous. This sharp change in mechanical properties around the Tm is exploited in applications like shape-memory polymers. ooc.co.jp

Permeability: The crystalline structure can act as a barrier to the diffusion of small molecules. Research on poly(alkyl acrylate)s has shown a "permeation switch" property, where gas permeability changes significantly at the melting point. ooc.co.jpknowde.com

The ability to form these crystalline structures is fundamental to the use of PIOA and related long-chain polyacrylates in applications requiring temperature-dependent property changes. ooc.co.jp

Thermal Properties of Long-Chain Polyacrylates
PolymerGlass Transition (Tg)Melting Point (Tm)Key FeatureReference
Poly(stearyl acrylate)-49°C~30°CSide-chain crystallinity knowde.com
Poly(octadecyl acrylate)Not specified45-55°CShape-memory effects

Hydrophobic Interactions and Their Role in Material Performance

The this compound monomer is characterized by its long, branched C18 alkyl chain, which imparts significant hydrophobicity to the resulting polymer. This hydrophobicity is a primary driver of the material's performance in many applications.

When polymerized, the poly(this compound) chains present a surface dominated by these nonpolar alkyl groups. This leads to strong hydrophobic interactions, causing the material to repel water and other polar substances. The performance implications of these interactions are widespread:

Water Resistance: The hydrophobic nature of PIOA makes it an excellent component for coatings and sealants designed to protect substrates from moisture.

Adhesion to Nonpolar Substrates: The nonpolar surface of PIOA promotes adhesion to low-energy surfaces, such as certain plastics and other nonpolar materials. ooc.co.jp

Self-Assembly in Aqueous Systems: In aqueous environments, polymers containing hydrophobic segments like this compound can self-assemble into aggregates or micelles to minimize the contact between the hydrophobic chains and water. mdpi.com This behavior is crucial in emulsion polymerization and for creating structured materials.

Surface Activity: When copolymerized with hydrophilic monomers (like acrylic acid), the resulting amphiphilic polymer can exhibit surface-active properties, influencing surface tension at interfaces. nih.gov

Surface Energy and Slippage Properties in Coatings

The performance of poly(this compound) in coatings is closely tied to its effect on surface energy and slip. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are difficult to wet, meaning liquids tend to bead up rather than spread out.

Easy-to-Clean Properties: Low surface energy prevents dirt and contaminants from adhering strongly to the surface, making it easier to clean. pcimag.com

Anti-Stain Properties: A low-energy surface can repel stains, which is a desirable property for top coats on various consumer products. kusumoto.co.jp

Slippage refers to the reduction in the coefficient of friction of a surface. A surface with high slip feels smooth and slick. In coatings, this property is crucial for enhancing scratch and mar resistance. byk.com An additive that provides excellent slip reduces the friction on the coating, preventing objects from easily scratching the surface. kusumoto.co.jp

While silicone-based additives are well-known for dramatically increasing surface slip, certain acrylate polymers can also be tailored to modify these properties. pcimag.combyk.com The inclusion of monomers with long alkyl chains, like this compound, can contribute to slip properties. In a study on pressure-sensitive adhesives, this compound was used as a monomer to modify the properties of the final adhesive. mdpi.comresearchgate.net The long alkyl chains can provide a lubricating effect at the surface, although typically less pronounced than that of silicones.

The relationship between surface energy and material properties is critical for coating formulation.

Influence of Chemical Structure on Coating Surface Properties
Additive/Monomer TypePrimary Effect on SurfaceResulting PropertyReference
Long-chain alkyl acrylates (e.g., this compound)Lowers surface energyHydrophobicity, Easy-to-clean pcimag.com
PolysiloxanesStrongly reduces surface tensionHigh surface slip, Scratch resistance pcimag.combyk.com
PolyethersIncreases polarityAnti-slip effects pcimag.com

Applications of Poly Isooctadecyl Acrylate in Advanced Materials Science

Polymeric Coatings for Performance Enhancement

Poly(isooctadecyl acrylate) is a key component in the formulation of high-performance polymeric coatings. Its incorporation into coating systems imparts a range of desirable properties, including improved durability, water resistance, and weatherability. lookchem.com The long alkyl chain of the isooctadecyl acrylate (B77674) monomer contributes to the hydrophobicity of the resulting polymer, a critical feature for protective coatings.

Development of Water-Resistant and Durable Coatings

The synthesis of polymers and copolymers using this compound is a primary strategy for developing water-resistant and durable coatings. The hydrophobic nature of the isooctadecyl group helps to repel water and other aqueous substances, thereby protecting the underlying substrate from moisture damage. matec-conferences.org This characteristic is particularly valuable in architectural coatings and other applications where exposure to the elements is a concern. matec-conferences.orgpmarketresearch.com

The incorporation of this compound into water-based acrylic resins can significantly improve the water resistance of the resulting coating. matec-conferences.org While waterborne acrylic resins are favored for their low environmental impact, they can sometimes exhibit lower water resistance compared to solvent-based systems. matec-conferences.orgmatec-conferences.org The addition of monomers like this compound helps to mitigate this issue by increasing the hydrophobicity of the polymer matrix. matec-conferences.org

UV-Curable Coating Systems for Rapid Curing

This compound is also utilized in the formulation of UV-curable coatings, which offer the advantage of rapid curing times compared to traditional thermal curing methods. pmarketresearch.commdpi.com This rapid curing is achieved through a process called photopolymerization, where the acrylate groups in the monomer undergo a chain reaction when exposed to UV light, leading to the formation of a crosslinked polymer network. mdpi.comscholarsresearchlibrary.com

The use of this compound in UV-curable formulations can contribute to desirable properties such as low viscosity, which facilitates application, and high UV resistance in the cured coating. pmarketresearch.com These systems are increasingly adopted in industries that require high throughput and environmentally friendly, low-VOC (Volatile Organic Compound) technologies, such as in packaging and printing. pmarketresearch.comscholarsresearchlibrary.com The UV-curable coatings sector has seen significant growth, with this compound-based formulations being a key part of this expansion. pmarketresearch.com

A study on UV-curable polyurethane acrylate coatings demonstrated that the inclusion of reactive diluents, such as acrylate monomers, is crucial for reducing the viscosity of the formulation. scholarsresearchlibrary.com The properties of the final cured film, including hardness and impact resistance, are influenced by the crosslink density, which is related to the number of double bonds contributed by the acrylate monomers. scholarsresearchlibrary.com

Applications in Optical Fiber Coatings (Primary, Secondary, Single Coats)

Acrylate-based polymers are the standard material for coating optical fibers, providing essential protection to the glass fiber from mechanical and environmental stresses. ofsoptics.com These coatings are typically applied in a dual-layer system, consisting of a soft inner primary coating and a harder outer secondary coating. ofsoptics.comfocenter.comgoogle.com In some specialty fiber applications, a single coating may be used. ofsoptics.comofsoptics.com

The primary coating, which is in direct contact with the glass fiber, is designed to be soft and flexible to cushion the fiber against microbends that can cause signal loss. ofsoptics.comprysmian.com The secondary coating provides a tough outer layer for mechanical protection. prysmian.com Acrylate-based coatings are well-suited for this application due to their fast curing properties and ability to adhere well to the silica (B1680970) surface of the fiber. ofsoptics.comlofrachemicals.com

While specific formulations are often proprietary, the general class of photocurable acrylate compositions is fundamental to optical fiber protection. ofsoptics.com High-temperature acrylates are used for fibers intended for harsh environments, offering resistance to steam and cable gels. ofsoptics.com The selection of the acrylate monomer can be tailored to achieve specific performance characteristics, such as a desired glass transition temperature (Tg) and modulus. ofsoptics.com

Formulation in Acrylic Resin-Based Powder Coatings

This compound can be a component in the formulation of acrylic resin-based powder coatings, which are known for their high performance, including excellent exterior durability and chemical resistance. chemquest.com These coatings are applied as a dry powder and then cured with heat, fusing into a smooth, durable film.

Acrylic powder coatings can be formulated with various functionalities to allow for different curing chemistries. chemquest.com For instance, glycidyl (B131873) methacrylate (B99206) (GMA) functional acrylic polymers are often cured with dicarboxylic acids. chemquest.com The inclusion of long-chain acrylate monomers like this compound can influence the properties of the final coating, such as its flexibility and impact resistance.

A patent for a universal thermoplastic acrylic resin lists a long-chain acrylic ester monomer, such as octadecyl acrylate, as a key component in a formulation that also includes methyl methacrylate, isooctyl acrylate, styrene (B11656), and butyl acrylate. google.com This type of resin is designed to overcome the traditional trade-offs between impact resistance, hardness, adhesion, and flexibility in thermoplastic acrylic coatings. google.com

Enhancing Weatherability and Chemical Resistance in Coatings

The incorporation of this compound into coating formulations is a recognized strategy for enhancing their weatherability and chemical resistance. lookchem.com The inherent hydrophobicity imparted by the long alkyl chain contributes to the coating's ability to withstand exposure to moisture, a key factor in weathering. matec-conferences.org

Acrylic-based coatings are generally known for their good weathering resistance. matec-conferences.org The use of specific monomers, like this compound, can further improve this property, making the coatings suitable for demanding outdoor applications. pmarketresearch.comchemquest.com GMA acrylic powders, for example, are noted for their superior weathering resistance, capable of lasting over a decade in harsh conditions. chemquest.com

In terms of chemical resistance, the highly crosslinked network formed during the curing of acrylate-based coatings provides a robust barrier against a variety of chemicals. lofrachemicals.comspecialchem.com Formulations can be tailored to resist specific chemical exposures. For instance, acrylic hybrids, which are carboxyl functional acrylic polymers cured with an epoxy resin, offer excellent chemical resistance. chemquest.com The choice of monomers and curing agents plays a crucial role in determining the final chemical resistance profile of the coating. estron.comspecialchem.com

Adhesive Systems with Tailored Performance

This compound is a valuable monomer in the formulation of adhesive systems, particularly pressure-sensitive adhesives (PSAs). Its inclusion allows for the tailoring of adhesive properties to meet specific performance requirements. The long, branched alkyl chain of this compound influences the viscoelastic properties of the adhesive, which are critical for achieving the desired balance of tack, peel adhesion, and shear strength.

The use of this compound can enhance the adhesion properties of PSAs used in tapes and labels. In a study on acrylic adhesive formulations, variants modified with isostearyl acrylate, a structurally similar compound, demonstrated significantly better peel strength retention at low temperatures compared to conventional alternatives. pmarketresearch.com This makes such adhesives suitable for applications in cold climates, such as in electric vehicle battery assembly. pmarketresearch.com

Furthermore, this compound can be used to control properties like the glass transition temperature (Tg), surface tension, and permittivity of adhesives. knowde.com Its low polarity and high dispersive power make it a useful component for formulating adhesives with specific surface interaction characteristics. knowde.com In the context of transdermal drug delivery systems, this compound has been investigated as a monomer in acrylic PSAs, where it was found to decrease the relative permittivity of the adhesive. researchgate.net

Engineering Adhesion Properties in Tapes and Labels

The molecular structure of poly(this compound) is key to its function in adhesives for tapes and labels. The long, hydrophobic isooctadecyl side chain contributes to the viscoelastic properties of the adhesive. This allows for the engineering of specific adhesion characteristics, such as peel strength, tack, and shear resistance. specialchem.com By copolymerizing ISTA with other acrylic monomers, manufacturers can create adhesives with a wide performance range, from easily removable labels to high-strength permanent tapes. sanyo-chemical-solutions.comspecialchem.com These adhesives are designed to bond effectively to a variety of surfaces, including low-energy plastics like polyethylene (B3416737) and polypropylene (B1209903), making them suitable for industrial labels, packaging tapes, and specialized film applications. synthomer.compolyart.comstipolymer.com The inclusion of such long-chain acrylates can enhance adhesion, promote cohesive strength, and offer good moisture resistance. synthomer.com

Adjusting Relative Permittivity for Touch Screen Panel Functionality

In capacitive touch screen panels, the relative permittivity (dielectric constant) of the PSA layer is a critical parameter that directly influences touch sensitivity and accuracy. researchgate.netresearchgate.netgoogle.com Research has focused on modifying the chemical structure of acrylic PSAs to control this property. This compound (ISTA) is one of the monomers investigated for this purpose.

Table 1: Effect of Monomer Type on the Relative Permittivity of Acrylic PSA Data synthesized from research investigating the adjustment of PSA properties for touch screen panels. researchgate.netresearchgate.netmdpi.com

Monomer Added to PSAKey Structural FeatureObserved Effect on Relative PermittivityObserved Effect on Adhesion
Pristine Acrylic PSABaselineBaseline ValueBaseline Value
This compound (ISTA)Long, Nonpolar Alkyl ChainDecreasedNo significant change reported
N-vinylcaprolactam (NVC)Polar Nitrogen GroupDecreasedImproved
tert-butyl acrylate (TBA)Bulky Alkyl GroupDecreasedNo significant change reported
Hexamethyldisiloxane (B120664) (HMDS)Silane GroupDecreasedReduced (due to immiscibility)

Lubricant Formulations and Tribological Studies

Polymers derived from acrylate monomers, known as polyacrylates or polymethacrylates (PMAs), are crucial multifunctional additives in modern lubricating oils. lubrizol.comcnlubricantadditive.com These polymers are synthesized from monomers like this compound to meet specific performance requirements in automotive and industrial lubricants. researchgate.net

Polymeric Additives for Viscosity Index Improvement

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A higher VI indicates a more stable viscosity across a broad temperature range, which is essential for protecting engines and machinery under varying operating conditions. chempoint.com Polyacrylates and polymethacrylates are widely used as VI improvers. cnlubricantadditive.comresearchgate.net At low temperatures, the long polymer chains remain coiled and have a minimal effect on viscosity. As the temperature rises, the chains uncoil and expand, counteracting the natural tendency of the base oil to thin out. chempoint.com

Research has shown that the effectiveness of polyacrylate VI improvers is directly related to the length of the alkyl side chains of the constituent monomers. researchgate.net Copolymers synthesized with long-chain alcohols, such as octadecyl alcohol (a precursor to the isooctadecyl group), are particularly effective at increasing the viscosity index of lubricating oils. researchgate.net

Function as Pour Point Depressants in Lubricating Oils

At low temperatures, paraffin (B1166041) wax crystals present in most mineral-based oils can agglomerate, forming a rigid network that prevents the oil from flowing. lubrizol.comchempoint.com This solidification point is known as the pour point. Pour point depressants (PPDs) are additives that interfere with this crystallization process.

Polymethacrylates (PMAs), which can be synthesized from monomers like this compound, are highly effective PPDs. sanyo-chemical.co.jpjzkangtai.comeni.com The long alkyl side chains of the polymer co-crystallize with the paraffin wax, but the polymer backbone prevents the crystals from interlocking and growing into a large, flow-restricting structure. lubrizol.com This mechanism keeps the lubricant fluid at much lower temperatures, ensuring proper lubrication during cold starts. chempoint.comchempoint.com Some PMA additives are specifically designed to offer both VI improvement and pour point depression, making them versatile components in lubricant formulation. cnlubricantadditive.comchempoint.com

Table 2: Typical Properties of a Polymethacrylate (PMA) Pour Point Depressant This table presents representative data for a commercial PMA-based PPD additive used in automotive and industrial lubricants. chempoint.com

PropertyValue
AppearanceClear to slightly hazy, viscous liquid
ChemistryPolymethacrylate
Density at 15°C (g/mL)0.928
Flash Point, PMCC (°C)120 min.
Kinematic Viscosity at 100°C (mm²/s)86
Primary FunctionsPour Point Depression, Thickening

Research on Tribological Performance and Friction Reduction

Tribology is the science of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. azom.com Improving the tribological performance of lubricants is key to enhancing energy efficiency and equipment durability. azom.com Polymeric additives play a role in reducing friction and protecting surfaces under various lubrication regimes.

The addition of certain polymers to lubricating oils can form a protective film on metal surfaces. This film helps to prevent direct metal-to-metal contact, particularly under boundary lubrication conditions, which significantly reduces wear. nih.gov While direct tribological studies on pure poly(this compound) are not widely published, research on related polymer systems, such as polyurethane acrylates, demonstrates the importance of the polymer matrix in improving wear resistance. mdpi.com The long, flexible side chains of polyacrylates can contribute to the formation of a low-shear-strength lubricating layer at the interface, which helps to lower the coefficient of friction. researchgate.netresearchgate.net

Biomedical and Biological Materials Applications

The inherent hydrophobicity and biocompatibility of poly(this compound) make it a candidate for various biomedical applications. Its ability to form stable, water-repellent surfaces is particularly valuable in creating advanced materials for biological environments.

In biological assays and diagnostic devices, non-specific binding of proteins and other biomolecules to surfaces can lead to inaccurate results. Hydrophobic coatings are employed to create surfaces that repel these biomolecules. Poly(this compound) is utilized to develop such hydrophobic coatings. The long, branched isooctadecyl side chains create a low-energy surface that minimizes interaction with aqueous biological media. Research on similar fluorinated polyacrylates, such as poly(hexafluorobutyl acrylate), has shown the creation of highly water-repellent, non-toxic surfaces, validating the use of acrylate polymers for these applications. nih.gov

Microfluidic devices, or "lab-on-a-chip" systems, require materials that are biocompatible and allow for the precise control of small fluid volumes. mdpi.comfrontiersin.org The hydrophobic nature of poly(this compound) makes it suitable for research in microfluidics and biosensors, as it can help define flow paths and prevent cross-contamination between channels. While polymers like polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA) are commonly used, they have limitations, such as the absorption of small hydrophobic molecules by PDMS. nih.govmdpi.com Materials like poly(this compound) offer an alternative for creating passive, biocompatible surfaces within these complex devices.

Delivering hydrophobic drugs is a significant challenge in pharmacology due to their poor solubility in aqueous body fluids. Polymeric nanoparticles serve as effective carriers to encapsulate these drugs, improving their bioavailability and enabling targeted delivery. dovepress.commdpi.com Poly(this compound) is investigated for this purpose due to its biocompatibility and pronounced hydrophobic character. It can be polymerized to form the core of nanoparticles, creating a hydrophobic environment to encapsulate drug molecules.

Studies on other hydrophobic polymers like poly(methyl methacrylate) (PMMA) and poly(alkylcyanoacrylate) (PACA) have demonstrated the viability of this approach. nih.govdovepress.com For example, PMMA nanoparticles have successfully entrapped hydrophobic curcuminoids, showing sustained release and enhanced anticancer activity compared to the free drug. dovepress.com The principle relies on the hydrophobic core of the nanoparticle solubilizing the drug, while a potentially more hydrophilic shell can improve stability and circulation time in the body.

The interaction of cells with a material's surface is fundamental to the success of biomedical implants and tissue engineering scaffolds. Surface properties can be tailored to either encourage or prevent cell adhesion. Research on acrylate copolymers has shown that surface mobility can be finely tuned to control protein adsorption and subsequent cell behavior. nih.gov

A study involving copolymers of poly(ethyl acrylate) (PEA) and poly(butyl acrylate) (PBA) demonstrated that varying the monomer ratio could systematically alter the surface mobility. nih.gov This, in turn, affected the organization of adsorbed fibronectin, a key protein in cell adhesion, and influenced cell differentiation. nih.gov Although not specifically studied with poly(this compound), these findings suggest that its long, flexible side chains could be used to create surfaces with specific mobilities, thereby providing a tool to direct selective cell adhesion or repulsion for advanced biomaterial design.

Other Specialty Polymer Applications

Beyond lubricants and biomedical materials, the properties of poly(this compound) lend themselves to other specialty applications, particularly in the field of adhesives. In the formulation of pressure-sensitive adhesives (PSAs), monomers are selected to achieve a precise balance of tack (initial stickiness), peel strength (adhesion), and shear strength (cohesion). This compound has been used as a monomer that is blended with other acrylic monomers to modify the properties of PSAs. researchgate.net Its long alkyl chain can plasticize the polymer, increasing tack and flexibility, while potentially reducing the shear strength if used in high concentrations. This allows formulators to fine-tune the adhesive's performance for specific applications, such as in transdermal drug delivery patches where adhesion to skin must be gentle yet reliable. researchgate.net

Utilization in Sealant Formulations

In sealant technology, the performance of the formulation is critically dependent on properties such as adhesion, water resistance, flexibility, and durability. Poly(this compound) and related long-chain alkyl acrylate polymers are incorporated into sealant compositions to enhance these characteristics. The long, hydrophobic isooctadecyl side chain is a key contributor to the polymer's function in this application.

The primary role of poly(this compound) in sealants is to improve hydrophobicity and reduce water permeability. The bulky C18 branched alkyl groups create a nonpolar surface that repels water, which is essential for sealants used in outdoor or high-humidity environments. This water resistance helps to maintain the integrity of the seal and prevent degradation of the substrate. Furthermore, the incorporation of such acrylate polymers can improve the adhesion of the sealant to nonpolar or hydrophobic substrates. gantrade.com

Copolymers containing this compound can be designed to have a low glass transition temperature (Tg), ensuring that the sealant remains flexible even at low temperatures and does not become brittle. The branched nature of the isooctadecyl group can also disrupt polymer chain packing, contributing to flexibility. Acrylate-based sealants are known for their favorable properties, including good Shore A hardness and tensile strength, which can be tailored by copolymerizing functional monomers like this compound. gantrade.com

Table 1: Key Properties of Long-Chain Acrylate Monomers for Sealants

Property Contribution to Sealant Performance Reference
Hydrophobicity Enhances water resistance and durability. kowachemical.com
Low Surface Tension Improves wetting and adhesion to various substrates. knowde.com
Flexibility Prevents cracking by maintaining elasticity over a range of temperatures. gantrade.com

| Adhesion | Promotes strong bonding to both polar and non-polar surfaces. | kowachemical.com |

Components in Textile Additives and Sizing Agents

Poly(this compound) and similar long-chain alkyl acrylates serve as functional components in textile finishing and sizing agents, primarily to impart hydrophobicity. These polymers are used to create durable water repellent (DWR) finishes on fabrics. diva-portal.org The mechanism relies on the orientation of the polymer on the fiber surface, where the long alkyl side chains create a low-energy surface that causes water to bead up and roll off rather than penetrate the fabric.

Research on acrylic copolymers for textile finishes has shown that the length and structure of the alkyl side-chain are critical. Side-chain crystallization, which occurs with n-alkyl groups longer than eight carbons for acrylate backbones, is essential for achieving high water repellency. diva-portal.org The C18 chain of this compound is well within this range, suggesting its effectiveness. The branched structure of the isooctadecyl group may influence the packing and crystallinity of these side chains, affecting the final performance of the finish. While linear alkyl chains are often favored for maximum crystallization, branched chains can still provide significant water repellency. diva-portal.org

In textile sizing, acrylic polymers are used to form a protective film on yarns to increase their strength and abrasion resistance, which is necessary to withstand the stresses of weaving. wtin.comunl.edu While many acrylic sizing agents are hydrophilic to ensure easy removal after weaving, copolymers containing hydrophobic monomers like this compound can be used in specialized applications where reduced water absorption or specific adhesion characteristics are desired. wtin.com The inclusion of such monomers can improve adhesion to synthetic fibers like polyester (B1180765). chempoint.com

Role in Printing Ink Formulations

In the formulation of printing inks, polymer binders are crucial for dispersing pigments, binding the ink to the substrate, and determining the final properties of the printed film, such as gloss, durability, and resistance. inkworldmagazine.com Poly(this compound) is used as a comonomer in acrylic binders to modify these properties, particularly for inks intended for non-porous or plastic substrates.

The incorporation of hydrophobic monomers like this compound into the binder resin enhances water resistance and improves adhesion to hydrophobic surfaces like polyethylene and polypropylene films. whiterose.ac.ukgoogleapis.com The long alkyl chain reduces the polarity of the polymer, making it more compatible with these challenging substrates. This leads to better ink transfer, film formation, and lamination bond strengths. googleapis.comgantrade.com

Furthermore, the rheology of the ink can be influenced by the binder composition. The addition of long-chain acrylate monomers can affect the viscosity and flow characteristics of the ink, which is important for achieving high-quality prints at high speeds. whiterose.ac.ukgantrade.com In energy-curable inks (UV/EB), this compound can also act as a reactive diluent, helping to reduce viscosity while becoming part of the cross-linked polymer network upon curing. researchgate.net

Table 2: Influence of Hydrophobic Monomers on Printing Ink Binders

Ink Property Effect of Incorporating Long-Chain Alkyl Acrylates Reference
Adhesion to Plastics Improved bonding to non-polar substrates. googleapis.com
Water Resistance Increased resistance of the dried ink film to moisture. whiterose.ac.uk
Gloss Can be enhanced by controlling film formation. whiterose.ac.uk

| Pigment Wetting | Can be improved by modifying the binder's surface properties. | covestro.com |

Application as Thickeners in Various Media

Poly(this compound) is a key building block for a class of rheology modifiers known as associative thickeners. Specifically, it is used in the synthesis of Hydrophobically modified Alkali Swellable Emulsions (HASE). tianswax.comturkchem.net These polymers are copolymers of an acid monomer (like acrylic or methacrylic acid), a standard acrylate ester, and a hydrophobic monomer, which is where this compound or similar long-chain alkyl acrylates come into play. tianswax.com

The thickening mechanism of HASE polymers is twofold. In an aqueous system, when a base is added, the acidic groups on the polymer backbone ionize, causing the polymer chain to uncoil and swell due to electrostatic repulsion, which increases viscosity. tianswax.com Simultaneously, the hydrophobic side chains (the isooctadecyl groups) associate with each other and with other hydrophobic components in the formulation (like pigment particles or latex particles), forming a three-dimensional network throughout the medium. tianswax.comturkchem.net This associative network dramatically increases the viscosity and provides a shear-thinning rheological profile.

These associative thickeners are widely used in water-based paints, coatings, adhesives, and personal care products. tianswax.comulprospector.com The length and branching of the hydrophobic group are critical to performance. A long chain like isooctadecyl provides a strong hydrophobic association, leading to efficient thickening. ulprospector.com This allows for the precise control of viscosity and flow properties in a wide range of products. ulprospector.comepo.org

Integration into Electronics Materials

In the field of electronics, materials with tailored dielectric properties are essential. Poly(this compound) has been specifically investigated for its role in modifying the electrical properties of pressure-sensitive adhesives (PSAs) used in electronic displays, such as touch screen panels (TSPs). researchgate.net

A key research finding demonstrated that incorporating this compound (ISTA) as a comonomer in acrylic PSAs can effectively lower the relative permittivity (dielectric constant) of the adhesive. researchgate.net The performance of capacitive touch screens is directly influenced by the dielectric constant of the adhesive layer between the conductive sensor layers. researchgate.net By adjusting the amount of ISTA in the polymer, manufacturers can fine-tune this property, which is indispensable for optimizing the sensitivity and accuracy of the TSP. researchgate.net

Table 3: Research Findings on this compound (ISTA) in PSAs for Electronics | Parameter | Observation with ISTA Addition | Significance | Reference | | --- | --- | --- | --- | | Relative Permittivity | Decreased | Crucial for optimizing touch screen panel (TSP) performance. | researchgate.net | | Adhesion Properties | Can be controlled to balance performance needs. | knowde.com | | Optical Transmittance | Slightly decreased | A trade-off to consider in optical adhesive design. | researchgate.net | | Glass Transition Temp (Tg) | Can be controlled via copolymerization. | knowde.com |

Environmental Fate and Ecotoxicological Research on Isooctadecyl Acrylate

Environmental Mobility and Persistence Assessments

The mobility and persistence of a chemical determine its distribution and residence time in the environment. For isooctadecyl acrylate (B77674), these properties are dominated by its long, hydrophobic alkyl chain.

Adsorption/Desorption: The tendency of a chemical to bind to soil and sediment particles is described by the soil adsorption coefficient (Koc). While a measured Koc value for isooctadecyl acrylate is not available, it can be estimated based on its chemical structure. The molecule is composed of a small, polar acrylate head and a very large, non-polar C18 alkyl tail. This amphiphilic nature, dominated by the hydrophobic chain, results in a high octanol-water partition coefficient (Log Kow). For comparison, the Log Kow for 2-ethylhexyl acrylate (a C8 acrylate) is 3.9, indicating a moderate potential for geoaccumulation. oecd.org The Log Kow for this compound would be significantly higher.

Chemicals with high Log Kow values strongly adsorb to the organic matter fraction of soils and sediments. mdpi.com This process, known as hydrophobic sorption, reduces the concentration of the chemical in the aqueous phase. Therefore, this compound is expected to have a high Koc value and adsorb strongly to soil and sediment, with desorption being a slow process. mdpi.commdpi.com

Soil Leaching: Leaching is the downward movement of a substance through the soil profile with percolating water. oekotoxzentrum.ch The potential for a chemical to leach into groundwater is inversely related to its adsorption to soil particles. Given the expected strong adsorption of this compound to soil, its mobility is predicted to be very low. It is unlikely to leach significantly from the topsoil layers into groundwater. This is in stark contrast to short-chain, more water-soluble acrylates like acrylic acid, which are reported to be highly mobile in soil.

Table 3: Estimated Environmental Mobility of this compound

Parameter Predicted Value/Behavior Rationale
Water Solubility Low Due to the long, hydrophobic C18 alkyl chain.
Log Kow High Significantly higher than analogues like 2-ethylhexyl acrylate (Log Kow = 3.9). oecd.org
Soil Adsorption (Koc) High Strong hydrophobic interaction with soil organic matter. mdpi.com
Mobility in Soil Low Strong adsorption limits movement with water.
Leaching Potential Low Unlikely to reach groundwater.

Bioconcentration Potential Evaluations in Aquatic Organisms

The potential for a chemical to accumulate in aquatic organisms is a critical aspect of its environmental risk assessment. This accumulation, known as bioconcentration, is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. europa.eu A high BCF value suggests that the substance is likely to be stored in the fatty tissues of organisms, potentially leading to adverse effects and biomagnification through the food web. ecetoc.org

Aquatic Ecotoxicity Studies

Short-term and Long-term Toxicity to Fish Species

The toxicity of acrylates to fish varies depending on the specific compound and the fish species. For some acrylates, such as acrylic acid, effect concentrations for fish range from 27 to 236 mg/L. nih.gov Other acrylic esters like methyl, ethyl, and butyl acrylate show higher toxicity, with LC50 or EC50 values for fish ranging from 1.1 to 8.2 mg/L. nih.gov

Specific long-term and short-term toxicity data for this compound in fish were not found in the provided search results. However, general information on acrylates indicates that they can be toxic to aquatic life. sigmaaldrich.cn For example, 2-isocyanatoethyl acrylate has a reported LC50 of 30.7 mg/L for Oncorhynchus mykiss (rainbow trout) over 96 hours. chemicalbook.com The development of acute toxicity tests is a primary method for evaluating the impact of chemicals on fishery resources. usgs.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnia, Thamnocephalus platyurus)

Aquatic invertebrates are essential components of aquatic ecosystems and are often used in ecotoxicity testing. Studies on various acrylates have demonstrated their toxicity to these organisms. For instance, this compound has shown toxicity towards the invertebrate Thamnocephalus platyurus, with an EC50 value of approximately 8.7 mg/L.

For other acrylates, the toxicity to invertebrates like Daphnia magna (water flea) varies. The chronic Maximum Acceptable Toxicant Concentration (MATC) for acrylic acid with Daphnia magna was determined to be 27 mg/l, based on effects on length and reproduction. nih.gov For ethyl acrylate, the chronic MATC was much lower at 0.29 mg/l, based on both reproductive and growth endpoints. nih.gov Another acrylate, 2-isocyanatoethyl acrylate, exhibited an EC50 of 30.7 mg/L for Daphnia magna in a 48-hour test. chemicalbook.com A safety data sheet for a product containing oligomer reported an EC50 of 1.21 mg/l for Daphnia magna over 48 hours. covestro.com

Table 1: Toxicity of Various Acrylates to Aquatic Invertebrates

ChemicalOrganismEndpointConcentration (mg/L)Exposure Time
This compoundThamnocephalus platyurusEC50~8.7Not Specified
Acrylic acidDaphnia magnaChronic MATC27Not Specified
Ethyl acrylateDaphnia magnaChronic MATC0.29Not Specified
2-Isocyanatoethyl acrylateDaphnia magnaEC5030.748 hours
OligomerDaphnia magnaEC501.2148 hours

Effects on Aquatic Algae and Cyanobacteria (e.g., Spirodela polyrhiza)

Aquatic plants and algae are primary producers in aquatic food webs, and their health is crucial for ecosystem stability. mdpi.com this compound has been shown to have a significant toxic effect on the aquatic plant Spirodela polyrhiza, with an EC50 of approximately 9 mg/L.

The toxicity of other acrylates to algae has also been documented. For example, 2-isocyanatoethyl acrylate has an EC50 of 7.58 mg/L for the green alga Pseudokirchneriella subcapitata over a 72-hour period. chemicalbook.com In contrast, a study on 2-ethylhexyl acrylate found a 72-hour EC50 for growth rate inhibition of the green algae Desmodesmus subspicatus to be 1.71 mg/l. europa.eu The uncontrolled growth of cyanobacteria, also known as blue-green algae, can lead to harmful algal blooms (cyanoHABs), which pose environmental and health risks. nih.govnoaa.gov Research on synthetic biomimetic polymethacrylates has shown their potential as agents to control the growth of cyanobacteria like Microcystis aeruginosa and green algae. nih.gov

Table 2: Effects of Various Acrylates on Aquatic Algae and Plants

ChemicalOrganismEndpointConcentration (mg/L)Exposure Time
This compoundSpirodela polyrhizaEC50~9Not Specified
2-Isocyanatoethyl acrylatePseudokirchneriella subcapitataEC507.5872 hours
2-Ethylhexyl acrylateDesmodesmus subspicatusEC50 (growth rate)1.7172 hours

Toxicity to Microorganisms (e.g., Escherichia coli)

Microorganisms play a vital role in nutrient cycling and decomposition in aquatic environments. The toxicity of this compound to bacteria such as Escherichia coli has been described as moderate. In contrast, a study on a related compound, 2-ethylhexyl acrylate, reported a 16-hour toxic threshold concentration (EC3) of > 1 mg/l for Pseudomonas putida. europa.eu Another safety data sheet indicated a respiration inhibition EC50 for Pseudomonas putida of > 10,000 mg/l over 0.5 hours for a substance analogous to (2-ethylhexyl)acrylate. sigmaaldrich.cn

For 2-isocyanatoethyl acrylate, the EC50 for activated sludge from a predominantly domestic sewage source was 12.9 mg/L over 3 hours, indicating its potential to affect microorganisms in wastewater treatment processes. chemicalbook.com Ecotoxicity studies on isosorbide (B1672297) acrylate monomers also evaluated their impact on Escherichia coli. researchgate.net

Ecotoxicological Profile and Implications for Environmental Safety

The environmental safety of this compound is a subject of ongoing research, with current data indicating potential ecotoxicological effects, particularly in aquatic ecosystems. The ecotoxicological profile is primarily understood through studies on its impact on various organisms and its environmental fate.

Ecotoxicity assessments have revealed that this compound exhibits varying levels of toxicity to different organisms. Studies have shown it to be moderately toxic to bacteria like Escherichia coli. However, it demonstrates higher toxicity towards multicellular organisms. For the vascular plant Spirodela polyrhiza, the half maximal effective concentration (EC50) is approximately 9 mg/L. Similarly, for the invertebrate Thamnocephalus platyurus, the EC50 is around 8.7 mg/L. It is important to note that acrylates, as a chemical class, have been reported to possess moderate to high toxicity towards algae and other organisms. researchgate.net The toxicity can be influenced by the specific chemical structure, as even minor changes can significantly impact biological activity. researchgate.net

In contrast to the monomer, polymers derived from acrylates, such as isosorbide polyacrylate and polymethacrylate, are generally considered harmless to many tested organisms, with EC50 values greater than 1000 mg/L. rsc.org However, some polymers have been classified as practically harmless to E. coli, with EC50 values of 374 and 514 mg/L. rsc.org

The hydrolysis of acrylates can also play a role in their environmental behavior. Isodecyl acrylate has been found to be hydrolytically unstable at both acidic (pH 1.2) and alkaline (pH 9) conditions, breaking down into isodecyl alcohol and potentially acrylic acid. arkema.com It remains stable at neutral to slightly acidic pH levels (pH 4 and 7). arkema.com Acrylic acid itself is readily biodegradable and is not expected to significantly bind to soil or sediment. arkema.com

The following tables summarize the available ecotoxicological data for this compound and related compounds.

Table 1: Ecotoxicity of this compound

Test OrganismEndpointConcentration (mg/L)Reference
Spirodela polyrhiza (Giant Duckweed)EC50~9
Thamnocephalus platyurus (Fairy Shrimp)EC50~8.7
Escherichia coli (Bacteria)ToxicityModerate

Table 2: Ecotoxicity of Related Acrylate Compounds

CompoundTest OrganismEndpointConcentration (mg/L)FindingReference
Isosorbide Acrylate MonomersSpirodela polyrhizaEC50~9Toxic researchgate.netrsc.org
Thamnocephalus platyurusEC50~9Toxic researchgate.netrsc.org
Escherichia coli--Moderately toxic researchgate.netrsc.org
Isosorbide Polyacrylate/Polymethacrylate PolymersVariousEC50>1000Harmless rsc.org
E. coliEC50374 and 514Practically harmless rsc.org
Isodecyl AcrylateAquatic Organisms--Toxic arkema.com
Acrylic AcidFish and InvertebratesEC50/LC5027 - 236Low to moderate toxicity nih.gov
Methyl, Ethyl, Butyl AcrylateFish and InvertebratesEC50/LC501.1 - 8.2Moderate toxicity nih.gov

Table 3: Environmental Fate of Related Acrylate Compounds

CompoundPropertyFindingReference
Isodecyl AcrylateBiodegradationReadily biodegradable arkema.com
BioaccumulationNot expected arkema.com
Hydrolysis (pH 1.2 and 9)Unstable arkema.com
Hydrolysis (pH 4 and 7)Stable arkema.com
Acrylic AcidBiodegradationReadily biodegradable arkema.com
BioaccumulationLow potential arkema.com
Acrylic Esters (general)PersistenceLow potential nih.gov
BioaccumulationLow potential nih.gov

Toxicological Mechanisms and Human Health Considerations for Acrylate Compounds

Mechanism of Action at Cellular and Molecular Levels

The toxicological effects of acrylate (B77674) compounds, including isooctadecyl acrylate, are largely dictated by their chemical structure, particularly the presence of an α,β-unsaturated carbonyl group. This functional group makes them reactive molecules capable of interacting with biological macromolecules.

Interaction with Biological Membranes

The interaction of polymers containing long-chain acrylates with cell surface proteins, such as fibronectin, has been shown to be influenced by the length of the alkyl side chain. acs.org This suggests that this compound could modulate the interaction of cells with the extracellular matrix, which is crucial for cell adhesion, migration, and signaling.

Effects on Enzyme Activity and Metabolic Pathways

The primary metabolic pathway for many acrylate esters involves detoxification through enzymatic processes. researchgate.netnih.gov These compounds are subject to hydrolysis by carboxylesterases, breaking the ester bond to form acrylic acid and the corresponding alcohol—in this case, isooctadecyl alcohol. researchgate.net

Another critical detoxification pathway is the conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. researchgate.netnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), involves the Michael addition of GSH to the α,β-unsaturated carbonyl group of the acrylate. This process neutralizes the reactive nature of the acrylate moiety. Depletion of cellular GSH levels is a known consequence of exposure to some acrylates, which can render cells more susceptible to oxidative damage. nih.govhumanjournals.com

While the primary focus of enzymatic interaction is on detoxification, the reactivity of the acrylate group suggests a potential for inhibition of other enzymes through covalent modification of critical amino acid residues, such as cysteine, in their active sites. However, specific data on the broader effects of this compound on various metabolic pathways are lacking.

Induction of Oxidative Stress

A common mechanism of toxicity for several acrylate compounds is the induction of oxidative stress. nih.govnih.govresearchgate.net This can occur through two primary mechanisms. Firstly, the depletion of cellular glutathione, as described above, compromises the cell's antioxidant defense system, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govhumanjournals.com

Secondly, the acrylate molecule itself, or its metabolites, may directly generate ROS. Acrylonitrile (B1666552), a related α,β-unsaturated compound, has been shown to induce oxidative DNA damage. nih.gov The resulting oxidative stress can lead to damage of cellular components, including lipids (lipid peroxidation), proteins, and DNA, which can trigger inflammatory responses and contribute to cytotoxicity. For instance, acrylonitrile exposure has been linked to the induction of pro-inflammatory cytokines. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of acrylate compounds has been extensively studied, revealing a pattern of in vitro effects that are not consistently observed in vivo.

Evaluation of In Vitro Clastogenicity and Mutagenicity

Numerous in vitro studies on various acrylate esters have demonstrated evidence of clastogenicity, which is the ability to cause structural damage to chromosomes. For example, isooctyl acrylate, a structurally related compound, was evaluated in a battery of in vitro genotoxicity assays, including the Ames Salmonella microsome assay, Saccharomyces cerevisiae D3 recombinogenicity assay, and the L5178Y TK+/- mouse lymphoma cell assay, and was found to have no genotoxic potential. nih.gov However, other lower acrylates have shown positive results in some in vitro mammalian cell assays that detect clastogenicity. nih.gov

It is important to note that many of these positive in vitro findings for other acrylates occurred at cytotoxic concentrations, suggesting that the observed chromosomal damage may be a secondary effect of cellular toxicity rather than a direct interaction with DNA.

In Vivo Non-Genotoxicity Findings and Their Significance

In contrast to the in vitro findings for some acrylates, in vivo studies have generally not shown evidence of genotoxicity. nih.gov For example, isooctyl acrylate did not exhibit carcinogenic potential in a dermal carcinogenicity bioassay in mice. nih.gov The general consensus for many lower alkyl acrylates is that they are not genotoxic in vivo. researchgate.netnih.gov

Interactive Data Table: Genotoxicity of Isooctyl Acrylate (a surrogate for this compound)

Test SystemAssay TypeResult
Salmonella typhimuriumAmes TestNegative nih.gov
Saccharomyces cerevisiae D3Recombinogenicity AssayNegative nih.gov
L5178Y TK+/- Mouse Lymphoma CellsGene MutationNegative nih.gov
C3H/10T1/2 Mouse Embryo CellsCell TransformationNegative nih.gov
Male C3H/HeJ MiceDermal CarcinogenicityNon-carcinogenic nih.gov

Metabolic Fate in Biological Systems

The systemic toxicity of most acrylate compounds is generally low, a fact attributed to their rapid and efficient metabolism. researchgate.netnih.govnih.gov When acrylates enter the body, they are quickly detoxified by two primary metabolic pathways. These processes convert the reactive monomers into less toxic, more water-soluble compounds that can be easily excreted. researchgate.netnih.gov

Hydrolysis Pathways via Carboxylesterases

The principal detoxification pathway for acrylate esters is hydrolysis mediated by a class of enzymes known as carboxylesterases. researchgate.netnih.govnih.gov These enzymes are ubiquitous in the body, with particularly high activity in the liver, but also present in blood, nasal mucosa, and other tissues. nih.govnih.gov The hydrolysis reaction cleaves the ester bond of the acrylate, adding a water molecule to yield acrylic acid and the corresponding alcohol. nih.govresearchgate.net This process is considered a detoxification mechanism because the resulting acrylic acid is less electrophilic under physiological conditions. nih.gov The rates of hydrolysis are rapid and significantly higher in liver homogenates compared to tissues like the kidney or lung. nih.gov

Enzymatic Hydrolysis Rates for Select Acrylate Esters by Porcine Liver Carboxylesterase nih.gov
CompoundKm (μM)Vmax (nmol/min)
Ethyl acrylate1348.9
Butyl acrylate33.31.49
Ethyl methacrylate (B99206)Not significantly different from ethyl acrylate5.5
Tetraethyleneglycol dimethacrylate392.9

Conjugation with Glutathione

A second crucial metabolic pathway involves the conjugation of acrylates with glutathione (GSH), a vital antioxidant and detoxifying agent present in cells. researchgate.netnih.gov This reaction, known as a Michael addition, involves the nucleophilic attack of the thiol group of GSH on the polarized double bond of the acrylate monomer. mdpi.com This process can occur non-enzymatically or be catalyzed by glutathione S-transferase (GST) enzymes, particularly in the liver. nih.govnih.gov

Conjugation with GSH effectively neutralizes the reactive acrylate, forming a more polar and water-soluble S-conjugate that can be further processed and excreted, often as a mercapturic acid derivative (N-acetylcysteine conjugate) in the urine. nih.govnih.gov Studies have shown that ethyl acrylate readily reacts with GSH and that this detoxification pathway is so effective that adding GSH to in-vitro test systems can negate the mutagenic effects observed in those artificial environments. nih.gov Depletion of cellular GSH can occur at high doses, which is a factor in the cytotoxicity observed at points of contact. researchgate.netnih.gov

Metabolic Pathways of Acrylate Esters
PathwayEnzyme/MoleculeDescriptionResulting Products
HydrolysisCarboxylesterasesCleavage of the ester bond via the addition of water. researchgate.netAcrylic acid and the corresponding alcohol. nih.gov
ConjugationGlutathione (GSH)Addition of GSH across the carbon-carbon double bond (Michael addition). mdpi.comGlutathione S-conjugates, which are further metabolized to mercapturic acids for excretion. nih.gov

Implications of Rapid Metabolism for Systemic Exposure

The combination of rapid hydrolysis by carboxylesterases and conjugation with glutathione means that acrylate esters are typically cleared very quickly from the bloodstream and tissues. researchgate.netnih.gov This efficient metabolic detoxification is the primary reason that the toxicity of acrylates is largely restricted to the initial point of contact (e.g., skin, respiratory tract, or gastrointestinal tract). researchgate.net Systemic exposure to the parent acrylate monomer is limited because it is metabolized before it can be widely distributed throughout the body. Therefore, adverse effects in distant organs are not typically observed, and the potential for human cancer hazard from these non-genotoxic mechanisms is considered unlikely under normal exposure conditions. researchgate.netnih.gov

Human Health Risk Assessment Methodologies Based on Precursor Endpoints

In the context of acrylate compounds, human health risk assessment is increasingly shifting towards methodologies that focus on precursor endpoints, particularly for non-cancer effects. This approach is rooted in the scientific understanding of the mode of action by which some acrylates may induce tumors at the point of contact in animal studies. The prevailing evidence suggests that the carcinogenicity of certain acrylates is not due to a direct genotoxic mechanism, where the chemical directly damages genetic material. Instead, it is considered a secondary effect resulting from chronic tissue irritation and subsequent regenerative cell proliferation. wur.nl

For many acrylate esters, the primary health effects observed at the point of contact (such as the skin or respiratory tract) are irritation, inflammation, and cytotoxicity. nih.govguidechem.comnih.gov This repeated cycle of cell death and regeneration can lead to hyperplasia, an increase in the number of cells in a tissue or organ. wur.nlnih.gov In some instances, sustained hyperplasia may progress to the formation of tumors. wur.nl Consequently, preventing the initial irritant effects and subsequent hyperplasia is considered protective against potential tumor development.

This risk assessment strategy, therefore, centers on identifying the threshold for these precursor events. By establishing a No Observed Adverse Effect Level (NOAEL) or a Benchmark Dose (BMD) for endpoints like hyperplasia, hyperkeratosis, or significant irritation, regulatory bodies can derive safe exposure levels for humans that are well below those that would trigger the chain of events leading to cancer. wur.nl This methodology is considered more scientifically appropriate for non-genotoxic carcinogens than linear low-dose extrapolation from tumor incidence data.

Research on structural analogs of this compound provides further insight into relevant precursor endpoints. For instance, in a dermal carcinogenicity study of isooctyl acrylate, while no carcinogenic effect was observed, the animals did exhibit moderate dermatitis, surface crusting, hyperkeratosis, and epidermal hyperplasia at the site of application. nih.gov These endpoints are critical indicators of tissue response to the substance and serve as valuable data points in a precursor-based risk assessment.

The following table summarizes toxicological findings for various acrylate compounds that inform the precursor endpoint-based risk assessment approach.

Table 1: Summary of Toxicological Endpoints for Various Acrylate Compounds

Compound Species Exposure Route Key Precursor Endpoints Observed Carcinogenicity Finding Reference
Lower Acrylates (unspecified) Rodents - Hyperplasia, Cytotoxicity, Regenerative Proliferation Tumors likely reflect a non-genotoxic mode of action wur.nl
Isooctyl Acrylate Mouse Dermal Moderate dermatitis, surface crusting, hyperkeratosis, epidermal hyperplasia Not carcinogenic under the study conditions nih.gov
Isobutyl Acrylate Rabbit Dermal, Ocular Skin and eye irritation No data available oecd.org
n-Butyl Acrylate Rat Inhalation - Not carcinogenic oecd.org
Acrylic Acid Rodents - - No evidence of carcinogenicity nih.gov

This focus on precursor endpoints allows for a more mechanism-based and health-protective approach to regulating acrylate exposure. It acknowledges the biological processes that must occur before the development of more severe health outcomes and aims to prevent the very first steps in that pathological process.

Q & A

Q. What are the standard methods for synthesizing Isooctadecyl acrylate, and how do reaction conditions influence yield and purity?

this compound (ODA) is synthesized via esterification of acrylic acid with octadecyl alcohol using catalysts like p-toluenesulfonic acid or solid superacids. Microwave-assisted synthesis offers faster reaction times (1–2 hours vs. 6–8 hours conventionally) and higher yields (~95% vs. 85–90%) while maintaining purity. Key factors include reactant molar ratios (e.g., 1:1.2 for alcohol:acrylic acid), inhibitor presence (e.g., hydroquinone to prevent premature polymerization), and temperature control (80–100°C). Post-synthesis purification involves vacuum distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • FTIR : Peaks at ~1725 cm⁻¹ (C=O stretch of ester), ~1635 cm⁻¹ (C=C stretch of acrylate), and ~1170 cm⁻¹ (C-O-C stretch) confirm the ester linkage and acrylate group.
  • ¹H NMR : Signals at δ 6.4–5.8 ppm (vinyl protons), δ 4.1–4.3 ppm (methylene adjacent to the ester oxygen), and δ 1.2–1.3 ppm (long alkyl chain protons) validate the structure. Purity is assessed via absence of acrylic acid peaks (δ ~5–6 ppm) .

Q. What are the key physical properties of this compound critical for its application in polymer science?

ODA is a solid at room temperature (melting point: 32–34°C) with a molecular weight of 324.54 g/mol. Its long alkyl chain (C18) imparts hydrophobicity, while the acrylate group enables radical polymerization. Solubility is limited to non-polar solvents (e.g., toluene, hexane), which is critical for solution-phase polymerization and copolymer design .

Advanced Research Questions

Q. How does the crystalline structure of this compound influence its polymerization efficiency and the resulting polymer properties?

ODA exhibits two crystalline forms: β-form (hexagonal packing) and α-form (triclinic packing). The β-form’s layered structure and rotational freedom enhance polymerization rates due to improved monomer alignment, yielding poly(ODA) with higher crystallinity (~75% vs. 60% for α-form). This crystallinity directly impacts thermal properties (e.g., melting transitions at 45–50°C) and mechanical stability in applications like phase-change materials .

Q. What role does this compound play in the development of shape-memory polymers, and how is its crystallinity exploited in these systems?

Poly(ODA) acts as a crystalline network in shape-memory polymers (SMPs). When blended with elastomers (e.g., polybutadiene), the crystalline domains fix the temporary shape upon cooling. Heating above the melting point (50–55°C) disrupts crystallinity, enabling recovery to the original shape. The transition temperature is tunable via copolymerization with shorter-chain acrylates .

Q. How can controlled radical polymerization techniques like RAFT or ATRP be applied to this compound to achieve polymers with tailored molecular weights and architectures?

  • RAFT : Using chain-transfer agents (e.g., cyanomethyl methyltrithiocarbonate), ODA polymerizes with low dispersity (Đ <1.2), enabling block copolymers (e.g., ODA-b-styrene) for nanostructured materials.
  • ATRP : Surface-initiated ATRP on silicon wafers creates poly(ODA) brushes with controlled grafting density, achieving ultrahydrophobic surfaces (water contact angle >150°) .

Q. What methodologies are used to assess the effectiveness of this compound-based copolymers as pour point depressants in waxy crude oils?

Copolymers (e.g., ODA-co-vinyl acetate) are evaluated via:

  • Rheometry : Measure viscosity reduction below the wax appearance temperature (WAT).
  • DSC : Quantify enthalpy changes during wax crystallization.
  • Polarized microscopy : Visualize wax crystal morphology (e.g., smaller, dispersed crystals with 0.5 wt% copolymer) .

Q. How does copolymerizing this compound with hydrophilic monomers affect hydrogel properties, and what analytical methods evaluate surfactant interactions?

Copolymerizing ODA with N,N-dimethylacrylamide yields hydrogels with tunable swelling ratios (200–500%) and mechanical strength (compressive modulus: 10–50 kPa). Surfactant adsorption is quantified via:

  • Tensiometry : Measure critical micelle concentration (CMC) shifts.
  • Fluorescence spectroscopy : Track pyrene probe partitioning into hydrophobic domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.